Benzofuran-6-carbonitrile
Description
Properties
IUPAC Name |
1-benzofuran-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHMKWYWLJNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611636 | |
| Record name | 1-Benzofuran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17450-68-9 | |
| Record name | 1-Benzofuran-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzofuran-6-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of Benzofuran-6-carbonitrile. The information is curated to support research and development activities in medicinal chemistry and materials science, with a focus on providing practical experimental details and clearly presented data.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound featuring a benzofuran core functionalized with a nitrile group at the 6-position. Its chemical structure is depicted below.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₅NO | General Chemical Knowledge |
| Molecular Weight | 143.14 g/mol | General Chemical Knowledge |
| CAS Number | 17450-68-9 | [1] |
| Appearance | Not explicitly stated, likely a solid | Inferred from synthesis protocols |
| Boiling Point | 261 °C | [1] |
| Density | 1.22 g/cm³ | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents like Chloroform and Ethyl Acetate | [2] |
Spectroscopic Data (Predicted and Typical Values)
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Furan ring protons (δ 6.5-7.5 ppm). Specific shifts and coupling constants would require experimental determination. |
| ¹³C NMR | Aromatic and furan carbons (δ 100-160 ppm), Nitrile carbon (δ ~118 ppm), Quaternary carbons. |
| IR Spectroscopy | C≡N stretch (~2220-2240 cm⁻¹), C-O-C stretch (~1000-1300 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), Aromatic C-H stretches (>3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 143. Fragmentation pattern would likely involve loss of HCN (m/z = 27) and CO (m/z = 28). |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.[2] The overall synthetic pathway is outlined below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of this compound.[2]
Materials:
-
3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile
-
Ethanol (EtOH)
-
Triethylamine
-
Cuprous Iodide (CuI)
-
Chloroform (CHCl₃)
-
1.0 M aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Cyclization:
-
In a suitable reaction vessel, dissolve 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL).
-
To this solution, add cuprous iodide (51 mg, 0.26 mmol).
-
Heat the resulting solution to 75 °C in an oil bath and maintain for 6.5 hours.
-
After cooling to room temperature, evaporate the solvent to yield a crude brown syrup. This intermediate is a mixture of the silylated and desilylated benzofuran.
-
-
Desilylation and Work-up:
-
Dissolve the crude syrup in chloroform (70 mL).
-
Add 1.0 M aqueous sodium hydroxide (50 mL) to the chloroform solution.
-
Stir the biphasic mixture vigorously for 18 hours.
-
Carefully adjust the pH of the aqueous phase by the dropwise addition of concentrated hydrochloric acid.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
-
Applications and Significance
This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The benzofuran scaffold is a common motif in many biologically active natural products and synthetic drugs.[2] The presence of the nitrile group at the 6-position provides a versatile handle for further chemical transformations, allowing for the introduction of various functional groups to modulate the biological activity and physicochemical properties of the resulting molecules. Its utility as a scaffold for creating compound libraries makes it a compound of interest for drug discovery programs.[2]
References
An In-depth Technical Guide to Benzofuran-6-carbonitrile: Chemical Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran-6-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its rigid benzofuran core, substituted with a nitrile group, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Properties and Identification
This compound, also known as 6-cyanobenzo[b]furan, is a crystalline solid with a faint odor.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 17450-68-9 | [2] |
| Molecular Formula | C₉H₅NO | [2] |
| Molecular Weight | 143.14 g/mol | [2] |
| Boiling Point | 261 °C | [2] |
| Flash Point | 112 °C | [2] |
| Density | 1.22 g/cm³ | [2] |
| Appearance | Crystalline solid | [1] |
| Storage Temperature | 2-8°C | [2] |
Solubility:
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available and expected spectral data.
| Spectroscopy | Data |
| ¹H NMR | (CDCl₃) δ 7.83–7.81 (m, 2H), 7.69 (d, 1H), 7.50 (dd, 1H), 6.87–6.86 (m, 1H) |
| ¹³C NMR (Predicted) | The nitrile carbon (C≡N) is expected to appear in the range of 110-120 ppm.[3] Aromatic and benzofuran carbons will resonate in the region of 110-160 ppm. Due to overlapping resonances, a definitive assignment without experimental data is challenging.[4] |
| Infrared (IR) Spectroscopy (Predicted) | A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected in the region of 2220-2240 cm⁻¹ for an aromatic nitrile.[5] Aromatic C-H stretching vibrations are anticipated around 3030-3100 cm⁻¹, and C=C stretching vibrations of the aromatic and furan rings are expected in the 1450-1600 cm⁻¹ region.[6] |
| Mass Spectrometry (MS) (Predicted) | The molecular ion peak (M⁺) is expected at m/z = 143, corresponding to the molecular weight of the compound.[7] Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and other characteristic fragments of the benzofuran ring system. |
Experimental Protocols
Synthesis of this compound
A reported synthesis of this compound involves a multi-step process starting from 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.[4]
Materials:
-
3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile
-
Ethanol (EtOH)
-
Triethylamine (Et₃N)
-
Cuprous iodide (CuI)
-
Chloroform (CHCl₃)
-
1.0 M aqueous Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile in a 1:1 mixture of ethanol and triethylamine, add cuprous iodide.
-
Heat the resulting solution at 75 °C for 6.5 hours.
-
Cool the reaction mixture to room temperature and evaporate the solvent to yield a crude product.
-
Dissolve the crude material in chloroform and add 1.0 M aqueous sodium hydroxide.
-
Stir the biphasic mixture vigorously for 18 hours to achieve desilylation.
-
Adjust the pH of the aqueous phase by the dropwise addition of concentrated hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain this compound.
Determination of Solubility
A general procedure to determine the solubility of an organic compound in various solvents is as follows:
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Small test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a small test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
-
Allow the mixture to stand and observe if the solid has completely dissolved.
-
If the solid dissolves completely, the compound is considered soluble under these conditions. If some solid remains, it is considered sparingly soluble or insoluble.
-
To determine a more quantitative solubility, a saturated solution can be prepared, and the concentration of the dissolved compound can be measured using techniques like UV-Vis spectroscopy or HPLC.
Biological Relevance and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. While the specific biological activities of this compound are not extensively detailed in the available literature, its structural motif is present in molecules that modulate key signaling pathways involved in disease pathogenesis.
Potential Involvement in Signaling Pathways
Benzofuran-containing compounds have been shown to interact with the following signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a crucial regulator of immune and inflammatory responses.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis.
-
mTOR (mammalian Target of Rapamycin) Pathway: This pathway is a central regulator of cell growth, proliferation, and metabolism.
Below are simplified diagrams representing the logical flow of these pathways.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents and functional materials. This guide has provided a detailed overview of its chemical properties, a reliable synthetic protocol, and insights into its potential biological relevance through the modulation of key cellular signaling pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers in their ongoing investigations.
References
- 1. Cas 17450-68-9,this compound | lookchem [lookchem.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzofuran [webbook.nist.gov]
- 7. youtube.com [youtube.com]
6-Cyanobenzo[b]furan physical and spectral data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral properties of 6-Cyanobenzo[b]furan, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details available experimental data and offers insights into its synthesis and potential biological relevance.
Core Physical and Chemical Properties
6-Cyanobenzo[b]furan, also known as benzo[b]furan-6-carbonitrile, is a derivative of benzofuran, a bicyclic structure composed of a fused benzene and furan ring. The addition of a nitrile group at the 6-position significantly influences its chemical properties and potential applications.
Table 1: Physical and Chemical Data for 6-Cyanobenzo[b]furan
| Property | Value | Source |
| Molecular Formula | C₉H₅NO | [1] |
| Molecular Weight | 143.14 g/mol | [1] |
| Appearance | Clear, colorless oil | [1] |
| CAS Number | 17450-68-9 | N/A |
| Boiling Point | 261 °C | N/A |
| Density | 1.22 g/cm³ | N/A |
| Flash Point | 112 °C | N/A |
| Melting Point | Below room temperature (inferred) | [1][2][3] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate) | Inferred from related compounds |
Spectral Data and Analysis
The following tables summarize the key spectral data for 6-Cyanobenzo[b]furan, crucial for its identification and characterization.
Table 2: ¹H-NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.83–7.81 | m | 2H (Aromatic) |
| 7.69 | d | 1H (Aromatic) |
| 7.50 | dd | 1H (Aromatic) |
| 6.87–6.86 | m | 1H (Aromatic) |
Solvent: CDCl₃[1]
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 144.0444 | 144.0443 |
Table 4: Predicted ¹³C-NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~160-150 | C-O (furan ring) | | ~145 | C-O (furan ring) | | ~130-120 | Aromatic C-H | | ~120-110 | Quaternary C (fused rings) | | ~118 | C≡N | | ~110-100 | Aromatic C-H |
Note: These are predicted values based on typical chemical shifts for benzofuran and benzonitrile derivatives.
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | |---|---|---| | ~3100-3000 | Aromatic C-H stretch | | ~2230-2210 | C≡N stretch | | ~1600 & ~1480 | Aromatic C=C stretch | | ~1250-1000 | C-O-C stretch (furan ring) |
Note: These are predicted values based on characteristic IR absorptions for the respective functional groups.[4][5]
Mass Spectrometry Fragmentation
The mass spectrum of 6-Cyanobenzo[b]furan is expected to show a prominent molecular ion peak. Based on studies of benzonitrile, a primary fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) or hydrogen isocyanide (HNC) molecule.[6][7][8][9]
Experimental Protocols
Synthesis of 6-Cyanobenzo[b]furan
A reported synthesis of 6-Cyanobenzo[b]furan involves a multi-step process starting from 3-hydroxybenzonitrile.[1][10] The key steps are outlined below.
Workflow for the Synthesis of 6-Cyanobenzo[b]furan
Caption: Synthetic workflow for 6-Cyanobenzo[b]furan.
Detailed Methodology:
-
Iodination of 3-Hydroxybenzonitrile: 3-Hydroxybenzonitrile is subjected to per-iodination followed by a selective de-iodination to yield 3-hydroxy-4-iodobenzonitrile.[1]
-
Sonogashira Coupling: The resulting 3-hydroxy-4-iodobenzonitrile undergoes a Sonogashira coupling reaction with (trimethylsilyl)acetylene to introduce the alkyne functionality.[1]
-
Copper-Catalyzed Heteroannulation: The intermediate, 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile, is then treated with a copper catalyst, such as cuprous iodide, in the presence of a base like triethylamine. This promotes an intramolecular cyclization to form the benzofuran ring system.[1]
-
Desilylation and Purification: The silylated benzofuran intermediate is desilylated using an aqueous base. The final product, 6-Cyanobenzo[b]furan, is purified by flash chromatography on silica gel.[1]
Biological Relevance and Potential Applications
Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[11] The incorporation of a cyano group can further modulate these activities and provide a handle for further chemical modifications.
Specifically, some cyanobenzofuran derivatives have been investigated for their antiproliferative effects and have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Conceptual Pathway of Benzofuran Derivatives in Drug Discovery
Caption: Potential role of 6-Cyanobenzo[b]furan in drug discovery.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran - Wikipedia [en.wikipedia.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. whitman.edu [whitman.edu]
The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, has emerged as a cornerstone in medicinal chemistry. Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a wide range of biological targets. This has led to the development of numerous benzofuran derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2][3][4][5][6][7][8][9] This technical guide provides a comprehensive overview of the biological activities of the benzofuran scaffold, with a focus on quantitative data, detailed experimental protocols, and the elucidation of underlying signaling pathways.
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2][4][6][10][11][12] The anticancer efficacy is often attributed to the specific substitution patterns on the benzofuran ring system.[2]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of various benzofuran derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the IC50 values of representative benzofuran derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Benzofuran-Based Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 4d | HCC1806 (Breast) | 17.13 |
| 4g | HCC1806 (Breast) | 5.93 |
| 4g | HeLa (Cervical) | 5.61 |
Data sourced from a study on benzofuran-based chalcone derivatives as potential VEGFR-2 inhibitors.[12]
Table 2: Anticancer Activity of Benzofuran-N-Aryl Piperazine Hybrids
| Compound | Cancer Cell Line | IC50 (µM) |
| 11 | A549 (Lung) | 8.57 |
| 12 | SGC7901 (Gastric) | 16.27 |
| 16 | A549 (Lung) | 0.12 |
| 16 | SGC7901 (Gastric) | 2.75 |
Data sourced from a study on novel benzofuran derivatives bearing an N-aryl piperazine moiety.[13][14]
Table 3: Anticancer Activity of Halogenated Benzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| 1c | K562 (Leukemia) | >10 |
| 1e | K562 (Leukemia) | 2.5 |
| 2d | HeLa (Cervical) | 3.2 |
| 3a | MOLT-4 (Leukemia) | 1.8 |
| 3d | HUVEC (Normal) | 5.5 |
Data is indicative of the selective toxicity of certain derivatives towards cancer cell lines.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[2][11]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Benzofuran derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
-
Antimicrobial Activity of Benzofuran Derivatives
The benzofuran scaffold is a prominent feature in compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1][3][5][15][16] Modifications to the benzofuran core have led to the development of potent agents against various pathogenic microorganisms.
Quantitative Assessment of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 4: Antibacterial Activity of Benzofuran Amide Derivatives
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6a | 12.5 | 12.5 | 25 | 25 |
| 6b | 6.25 | 6.25 | 12.5 | 12.5 |
| 6f | 6.25 | 12.5 | 12.5 | 25 |
Data from a study on novel benzofuran derivatives with antimicrobial and anti-inflammatory activities.[1][17]
Table 5: Antibacterial Activity of Benzofuran Ketoxime Derivatives
| Compound | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 38 | 0.039 | 0.625-2.5 |
Data from a study on benzofuran ketoxime derivatives.[3]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[8][18]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that inhibits visible growth is the MIC.
Materials:
-
96-well microtiter plates (U- or V-bottom)
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran derivatives
-
Sterile saline or PBS
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a pure overnight culture, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the benzofuran derivative.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. Typically, 50 µL of broth is added to all wells, and then 50 µL of the compound stock is added to the first well and serially diluted down the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[1][17][19][20][21] Their mechanism of action often involves the modulation of key inflammatory signaling pathways.
Quantitative Assessment of Anti-inflammatory Activity
The anti-inflammatory activity of benzofuran derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key quantitative parameter.
Table 6: Anti-inflammatory Activity of Benzofuran Amide Derivatives
| Compound | Edema Inhibition (%) at 2h |
| 6a | 61.55 |
| 6b | 71.10 |
Data from a study on benzofuran amide derivatives in a carrageenan-induced paw edema rat model.[1][17]
Table 7: In Vitro Anti-inflammatory Activity of Aza-benzofuran Compounds
| Compound | NO Inhibition IC50 (µM) |
| 1 | 17.3 |
| 4 | 16.5 |
Data from a study on aza-benzofuran compounds inhibiting nitric oxide release in LPS-stimulated RAW 264.7 macrophages.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard method for screening acute anti-inflammatory activity.[9][14][22][23]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Benzofuran derivatives
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the benzofuran derivative).
-
-
Compound Administration:
-
Administer the benzofuran derivative or the standard drug (e.g., orally or intraperitoneally) to the respective groups one hour before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Signaling Pathways in Inflammation
The anti-inflammatory effects of many benzofuran derivatives are linked to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[20][21] These pathways regulate the expression of pro-inflammatory cytokines and enzymes.
Central Nervous System (CNS) Activity of Benzofuran Derivatives
Benzofuran-containing compounds have also shown promise in the treatment of CNS disorders, exhibiting neuroprotective, antidepressant, and anticonvulsant activities.[2][9][23][24] Their ability to interact with various receptors and enzymes in the brain underscores their potential as CNS-active agents.
Neuroprotective Effects
Several benzofuran derivatives have been investigated for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[24] Some compounds have been shown to inhibit the formation of amyloid-beta (Aβ) fibrils, a key pathological hallmark of Alzheimer's.[24]
Experimental Protocol: In Vitro Aβ Fibril Aggregation Assay
This assay is used to screen compounds for their ability to inhibit the aggregation of Aβ peptides.
Principle: The aggregation of Aβ peptides into fibrils can be monitored using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence.
Materials:
-
Aβ peptide (e.g., Aβ42)
-
Thioflavin T (ThT)
-
Assay buffer (e.g., phosphate buffer)
-
Benzofuran derivatives
-
96-well black plates with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Aβ Preparation:
-
Dissolve the Aβ peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then lyophilize to obtain a monomeric starting material.
-
Resuspend the Aβ in the assay buffer to the desired concentration.
-
-
Assay Setup:
-
In a 96-well plate, mix the Aβ solution with different concentrations of the benzofuran derivatives.
-
Include a control well with Aβ and the vehicle, and a blank well with buffer only.
-
-
Incubation:
-
Incubate the plate at 37°C with gentle agitation to promote fibril formation.
-
-
ThT Fluorescence Measurement:
-
At various time points, add ThT to the wells.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each concentration of the benzofuran derivative.
-
The inhibition of Aβ aggregation can be quantified by comparing the fluorescence of the treated samples to the control.
-
General Workflow for Synthesis and Biological Evaluation
The discovery and development of novel benzofuran-based therapeutic agents follow a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. inotiv.com [inotiv.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. phytopharmajournal.com [phytopharmajournal.com]
- 24. cusabio.com [cusabio.com]
The Benzo[b]furan Core: A Versatile Scaffold in Natural Products for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzo[b]furan motif, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in a vast array of natural products.[1] These naturally occurring molecules exhibit a remarkable diversity of biological activities, making them a fertile ground for the discovery and development of new therapeutic agents.[2][3] This technical guide provides a comprehensive overview of natural products containing the benzo[b]furan core, with a focus on their isolation, biological activity, and mechanisms of action. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and drug development efforts.
Natural Sources and Bioactivities of Benzo[b]furan-Containing Compounds
Benzo[b]furan derivatives are biosynthesized by a wide range of organisms, including plants, fungi, and marine invertebrates.[4] They are particularly abundant in plant families such as Asteraceae, Fabaceae, and Moraceae.[5] The biological activities of these natural products are diverse and potent, encompassing anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties, among others.[2][3] This wide range of activities has spurred significant interest in their potential as lead compounds for drug discovery programs.[6]
Featured Natural Products: Ailanthoidol and Moracin D
This guide will focus on two exemplary benzo[b]furan-containing natural products: Ailanthoidol and Moracin D. These compounds have been the subject of significant research due to their potent and specific biological activities.
Ailanthoidol , isolated from Zanthoxylum ailanthoides, has demonstrated significant anticancer properties, particularly in the context of hepatoblastoma.[3] Its mechanism of action involves the suppression of the Transforming Growth Factor-beta 1 (TGF-β1) induced signaling pathway.[3]
Moracin D , a constituent of Morus alba (white mulberry), exhibits promising pro-apoptotic activity in various cancer cell lines, including prostate and pancreatic cancer.[7][8] Its anticancer effects are mediated through multiple signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the inhibition of the X-linked Inhibitor of Apoptosis Protein (XIAP)/Poly(ADP-ribose) polymerase 1 (PARP1) axis.[7][8]
Quantitative Biological Data
The following tables summarize the reported in vitro activities of selected benzo[b]furan derivatives, providing a comparative overview of their potency.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Moracin D | DU145 (Prostate Cancer) | Apoptosis Induction | Not specified as IC50 | [7] |
| Moracin D | PC3 (Prostate Cancer) | Cytotoxicity | Not specified as IC50 | [7] |
| Moracin M | Tyrosinase Inhibition | Enzyme Inhibition | 8.00 ± 0.22 | [9] |
| Ailanthoidol Analog (XH-14) | Bovine Adenosine A1 Receptor | Radioligand Binding | 0.017 | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of Ailanthoidol and Moracin D are attributed to their modulation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Ailanthoidol inhibits TGF-β1-induced cell migration and invasion by blocking the phosphorylation of p38 MAPK and Smad2/3.
Caption: Moracin D induces apoptosis through distinct mechanisms in prostate and pancreatic cancer cells.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of benzo[b]furan-containing natural products.
Isolation and Characterization of Moracin D from Morus alba
This protocol is a composite based on methods described for the isolation of moracin derivatives from Morus alba.[3][11]
1. Extraction:
-
Air-dried and powdered twigs of Morus alba (10 kg) are extracted three times with 70% ethanol (20 L) at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, typically showing the highest activity in preliminary bioassays, is selected for further purification.
3. Column Chromatography:
-
The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.
4. Further Purification:
-
Bioactive fractions are further purified by repeated column chromatography on Sephadex LH-20 (eluting with methanol) and preparative high-performance liquid chromatography (HPLC) on an ODS column to yield pure Moracin D.
5. Structure Elucidation:
-
The structure of the isolated compound is determined by a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the overall structure. The following are representative ¹³C NMR data for a moracin derivative: C-2 (155.8), C-3 (102.5), C-3a (118.9), C-4 (116.0), C-5 (129.1), C-6 (116.0), C-7 (158.4), C-7a (155.8), C-2' (131.5), C-3' (107.4), C-4' (160.7), C-5' (103.6), C-6' (160.7).[3]
-
Total Synthesis of Ailanthoidol
The following is a summarized procedure based on the total synthesis of Ailanthoidol.[12]
Caption: Key steps in the total synthesis of Ailanthoidol.
A key step in the synthesis involves a Stille coupling reaction of a benzofuranyl bromide intermediate with a stannanyl compound.[12] Full spectroscopic characterization (¹H and ¹³C NMR) of the synthetic product is performed to confirm its identity with the natural product.[1]
In Vitro Anticancer Activity: MTT Assay
This protocol is a standard method for assessing cell viability and cytotoxicity.[13][14][15][16]
1. Cell Seeding:
-
Cancer cells (e.g., PC3 or DU145 prostate cancer cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., Moracin D) is prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in culture medium.
-
The medium from the cell plate is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (medium with DMSO) is also included.
-
The plate is incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for 4 hours at 37°C.
4. Formazan Solubilization:
-
100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well.
-
The plate is incubated overnight at 37°C to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀ value is determined.
Western Blot Analysis of Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins like p38 MAPK and Smad2/3.[10][15]
1. Cell Lysis:
-
Cells, after treatment with the test compound, are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The lysate is centrifuged, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of the lysate is determined using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p38 MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This protocol is used to investigate the interaction between proteins, such as XIAP and PARP1.[4][7][8]
1. Cell Lysis:
-
Cells are lysed in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
2. Pre-clearing:
-
The cell lysate is pre-cleared by incubating with protein A/G agarose beads to reduce non-specific binding.
3. Immunoprecipitation:
-
The pre-cleared lysate is incubated with a primary antibody against the "bait" protein (e.g., anti-XIAP) overnight at 4°C.
-
Protein A/G agarose beads are added to capture the antibody-protein complexes.
4. Washing:
-
The beads are washed several times with Co-IP lysis buffer to remove non-specifically bound proteins.
5. Elution and Analysis:
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are then analyzed by Western blotting using an antibody against the "prey" protein (e.g., anti-PARP1).
Conclusion
Natural products featuring the benzo[b]furan core represent a rich and diverse source of biologically active molecules with significant therapeutic potential. The examples of Ailanthoidol and Moracin D highlight the power of these compounds to modulate key signaling pathways involved in diseases such as cancer. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate these and other benzo[b]furan natural products, ultimately contributing to the development of novel and effective drugs. The continued exploration of this fascinating class of compounds promises to yield new insights into disease mechanisms and provide a pipeline of promising new therapeutic leads.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of isolated compounds from Morus spp. and their biological activity as anticancer molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Isolation, Identification, and Quantification of Tyrosinase and α-Glucosidase Inhibitors from UVC-Irradiated Mulberry (Morus alba L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Total synthesis of ailanthoidol and precursor XH14 by Stille coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Moracin E and M isolated from Morus alba Linné induced the skeletal muscle cell proliferation via PI3K-Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
The Benzofuran Nucleus: A Cornerstone in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, has emerged as a "privileged" structure in the realm of organic synthesis and medicinal chemistry.[1][2][3] Its prevalence in a vast array of natural products and clinically approved drugs underscores its significance as a versatile building block for the development of novel therapeutic agents and functional materials.[3][4][5] This technical guide provides a comprehensive overview of the role of benzofuran in organic synthesis, detailing key synthetic methodologies, quantitative data on its applications, and its interaction with crucial biological signaling pathways.
I. Synthetic Strategies for the Benzofuran Core
The construction of the benzofuran ring system is a well-explored area of organic synthesis, with a multitude of methods developed to afford substituted derivatives with high efficiency and regioselectivity. These strategies can be broadly categorized into transition-metal-catalyzed reactions, acid- or base-mediated cyclizations, and metal-free approaches.
Transition-Metal-Catalyzed Syntheses
Transition metals, particularly palladium and copper, have been extensively employed in the synthesis of benzofurans.[1][2] These methods often involve the formation of key C-C and C-O bonds through cross-coupling and cyclization reactions.
Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful toolkit for benzofuran synthesis, with reactions such as Sonogashira coupling, Suzuki coupling, and intramolecular Heck reactions being prominent examples.[5][6][7]
Copper-Catalyzed Reactions: Copper-catalyzed methods provide a cost-effective and efficient alternative for constructing the benzofuran scaffold, often proceeding through domino or one-pot procedures.[8][9][10]
Table 1: Comparison of Key Transition-Metal-Catalyzed Benzofuran Syntheses
| Reaction Name | Catalyst System | Starting Materials | General Yields | Key Features |
| Sonogashira Coupling/Cyclization | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | 2-Halophenols and terminal alkynes | Good to excellent | Mild reaction conditions, high functional group tolerance.[7][11][12] |
| Suzuki Coupling | Pd catalyst (e.g., Pd(OAc)₂) | Iodobenzofuran intermediate and boronic acids | Good to excellent | Allows for the introduction of diverse aryl or vinyl substituents at specific positions.[6] |
| Intramolecular Heck Reaction | Pd(OAc)₂ | (Z)-2-bromovinyl phenyl ethers | Good | Efficient for the synthesis of 2-substituted benzofurans. |
| Copper-Catalyzed Aerobic Oxidative Cyclization | Cu catalyst (e.g., CuI) | Phenols and alkynes | Good to excellent | Utilizes molecular oxygen as the oxidant in a one-pot procedure.[8] |
II. Experimental Protocols for Key Benzofuran Syntheses
Protocol 1: One-Pot Palladium-Catalyzed Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran via Iodocyclization and Suzuki Coupling
This protocol outlines a one-pot, two-step synthesis involving an initial iodocyclization of a 2-alkynylanisole followed by a palladium-catalyzed Suzuki coupling reaction.[6]
Materials:
-
2-(Phenylethynyl)-4-methylanisole
-
Iodine (I₂)
-
Toluene (anhydrous)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add 2-(phenylethynyl)-4-methylanisole (1.0 mmol).
-
Add anhydrous toluene (5 mL) and stir until the starting material is fully dissolved.
-
Add iodine (1.0 mmol, 254 mg) to the solution.
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
To the reaction mixture containing the in-situ generated 3-iodo-2-phenyl-6-methyl-1-benzofuran, add phenylboronic acid (1.5 mmol, 183 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), triphenylphosphine (0.2 mmol, 52.4 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Add water (2 mL).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., gradient of ethyl acetate in hexanes) to yield pure 6-Methyl-2,3-diphenyl-1-benzofuran.
Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes
This protocol describes a regioselective one-pot synthesis of polysubstituted benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen.[8]
Materials:
-
Phenol derivative
-
Alkyne derivative
-
Copper(I) iodide (CuI)
-
Solvent (e.g., DMF or DMSO)
-
Oxygen (balloon)
Procedure:
-
To a reaction vessel, add the phenol derivative (1.0 mmol), alkyne derivative (1.2 mmol), and copper(I) iodide (0.1 mmol, 19 mg).
-
Add the solvent (e.g., DMF, 3 mL).
-
Evacuate and backfill the vessel with oxygen from a balloon.
-
Stir the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours), monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired benzofuran derivative.
III. Benzofuran in Medicinal Chemistry: A Privileged Scaffold
The benzofuran nucleus is a prominent feature in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][13]
Anticancer Activity
Benzofuran derivatives have shown significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.[4][14][15]
Table 2: Anticancer Activity of Representative Benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism of Action | Reference |
| Compound 17i | MCF-7 (Breast) | 2.90 ± 0.32 | LSD1 inhibitor | [16] |
| MGC-803 (Gastric) | 5.85 ± 0.35 | [16] | ||
| H460 (Lung) | 2.06 ± 0.27 | [16] | ||
| Compound 20 | - | 0.086 ± 0.01 (AChE) | Acetylcholinesterase and β-secretase inhibitor | [17] |
| - | 0.043 ± 0.01 (BACE1) | [17] | ||
| Compound 5d | RAW-264.7 | 52.23 ± 0.97 (NO inhibition) | Inhibition of NF-κB and MAPK pathways | [2][18] |
| Bromo derivative 14c | HCT116 (Colon) | 3.27 | GSK-3β inhibition and NF-κB suppression | [19] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and benzofuran derivatives have shown promise in this area.[5][13]
Table 3: Antimicrobial Activity of Representative Benzofuran Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [3] |
| Escherichia coli | 25 | [3] | |
| Staphylococcus aureus | 12.5 | [3] | |
| Compound 2 | Staphylococcus aureus | 25 | [3] |
| Compounds 5 & 6 | Penicillium italicum | 12.5 | [3] |
| Colletotrichum musae | 12.5-25 | [3] | |
| Compound 38 | Staphylococcus aureus | 0.039 | [20] |
| Candida albicans | 0.625-2.5 | [20] | |
| Compounds 6a, 6b, 6f | Gram-positive and Gram-negative bacteria | 6.25 | [13] |
| Compound 8e | Escherichia coli | 32 | [21] |
| Bacillus subtilis | 125 | [21] | |
| Staphylococcus aureus | 32 | [21] | |
| Salmonella enteritidis | 32 | [21] |
IV. Modulation of Signaling Pathways by Benzofuran Derivatives
The therapeutic effects of benzofuran derivatives are often attributed to their ability to modulate key cellular signaling pathways implicated in various diseases.
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Several benzofuran derivatives have been identified as inhibitors of the mTOR pathway.[14][15][22][23]
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical mediators of inflammation.[2][18] Benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting these pathways.[2][18][24]
Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
V. Experimental Workflow for Synthesis and Biological Evaluation
The development of novel benzofuran-based therapeutic agents typically follows a structured workflow encompassing synthesis, purification, characterization, and biological evaluation.
Caption: General experimental workflow for the development of benzofuran-based compounds.
VI. Conclusion
The benzofuran scaffold continues to be a fertile ground for innovation in organic synthesis and drug discovery. Its inherent structural features and amenability to a wide range of chemical modifications have solidified its status as a privileged motif. The diverse synthetic methodologies available, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly propel the development of next-generation therapeutics and advanced materials based on this remarkable heterocyclic core. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the full potential of benzofuran chemistry.
References
- 1. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 8. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzofuran synthesis [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. jopcr.com [jopcr.com]
- 14. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
The Benzofuran Scaffold: A Privileged Heterocycle in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran motif, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of biological activities.[1][2] Naturally occurring in various plants and also accessible through a multitude of synthetic routes, benzofuran derivatives have garnered significant attention from both academic and industrial researchers.[2][3] This has resulted in the development of numerous compounds with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, with several benzofuran-containing drugs already on the market.[4][5] This technical guide provides a comprehensive overview of the role of benzofuran heterocycles in drug discovery, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the context of oncology.
Diverse Biological Activities and Therapeutic Potential
Benzofuran derivatives have demonstrated a remarkable range of pharmacological effects, making them attractive candidates for the development of novel therapeutics for a variety of diseases.
Anticancer Activity: A primary focus of benzofuran research has been in oncology, where derivatives have shown potent cytotoxic effects against a wide array of cancer cell lines.[5][6] These compounds exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, cyclin-dependent kinases (CDKs), and lysine-specific demethylase 1 (LSD1).[5][7]
Antimicrobial Activity: The benzofuran scaffold is also a promising starting point for the development of new antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi, offering potential solutions to the growing problem of antimicrobial resistance.
Other Therapeutic Areas: Beyond cancer and infectious diseases, benzofuran derivatives have been investigated for their potential in treating neurodegenerative disorders, inflammation, and cardiovascular diseases. For instance, the well-known antiarrhythmic drug amiodarone features a benzofuran core.
Quantitative Bioactivity Data
The potency of benzofuran derivatives varies significantly depending on their substitution patterns. The following tables summarize key quantitative data for representative compounds across different therapeutic targets.
Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives (IC50)
| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tubulin Inhibitor | 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various Cancer Cell Lines | Nanomolar range | [8] |
| Tubulin Inhibitor | Compound 6g (3-amidobenzofuran) | MDA-MB-231 | 3.01 | [9] |
| Tubulin Inhibitor | Compound 6g (3-amidobenzofuran) | HCT-116 | 5.20 | [9] |
| Tubulin Inhibitor | Compound 6g (3-amidobenzofuran) | HT-29 | 9.13 | [9] |
| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | Panc-1 | 0.94 | [7] |
| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | MCF-7 | 2.92 | [7] |
| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | A549 | 1.71 | [7] |
| LSD1 Inhibitor | Compound 17i | MCF-7 | 2.90 ± 0.32 | [10] |
| LSD1 Inhibitor | Compound 17i | MGC-803 | 5.85 ± 0.35 | [10] |
| LSD1 Inhibitor | Compound 17i | H460 | 2.06 ± 0.27 | [10] |
| Aurora B Kinase Inhibitor | Compound S6 | HeLa | Most sensitive | [11] |
| General Anticancer | Halogenated Benzofuran (Compound 1 ) | HL60 | 0.1 | [6] |
| General Anticancer | Benzofuran-2-carboxamide (50g ) | HCT-116 | 0.87 | [5] |
| General Anticancer | Benzofuran-2-carboxamide (50g ) | A549 | 0.57 | [5] |
Table 2: Enzyme Inhibition Data for Benzofuran Derivatives (IC50/Ki)
| Compound Class | Compound | Target Enzyme | IC50/Ki | Reference |
| Tubulin Inhibitor | Benzofuran-chalcone (3i ) | Tubulin Polymerization | 5.51 x 10⁻⁵ µM (IC₅₀) | [12] |
| Tubulin Inhibitor | Benzofuran-chalcone (3o ) | Tubulin Polymerization | 1.76 x 10⁻⁴ µM (IC₅₀) | [12] |
| CDK2 Inhibitor | Compound 9h (Benzofuran-piperazine hybrid) | CDK2 | 40.91 nM (IC₅₀) | [7] |
| CDK2 Inhibitor | Compound 11d (Benzofuran-piperazine hybrid) | CDK2 | 41.70 nM (IC₅₀) | [7] |
| CDK2 Inhibitor | Compound 11e (Benzofuran-piperazine hybrid) | CDK2 | 46.88 nM (IC₅₀) | [7] |
| CDK2 Inhibitor | Compound 13c (Benzofuran-piperazine hybrid) | CDK2 | 52.63 nM (IC₅₀) | [7] |
| LSD1 Inhibitor | Compound 17i | LSD1 | 0.065 µM (IC₅₀) | [10] |
Table 3: Pharmacokinetic Parameters of Selected Benzofuran Derivatives
| Compound | Animal Model | Key Pharmacokinetic Parameter(s) | Reference |
| 6-APB and 6-MAPB | Rat | Parent drugs are major targets in urine. | [13] |
| Abexinostat (PCI-24781) | In clinical trials | Phase II for B-cell lymphoma. | [14] |
| Vilazodone | Human | Half-life (t½) of reference preparation: 22.58 ± 3.948 hr. | [15] |
| General Observation | Preclinical Studies | Favorable physicochemical and pharmacokinetic properties, suggesting high bioavailability and minimal toxicity for some derivatives. | [16] |
Key Mechanisms of Action in Oncology
Benzofuran derivatives have been shown to target several critical pathways involved in cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for the formation of the mitotic spindle during cell division.[8] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Several benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[12][17] This interaction prevents the assembly of microtubules, leading to mitotic arrest and subsequent apoptosis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Specific benzofuran derivatives have been developed as potent inhibitors of CDKs, particularly CDK2.[7] These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of key substrates, such as the retinoblastoma protein (Rb). Inhibition of CDK2 leads to cell cycle arrest at the G1/S transition, ultimately suppressing cancer cell proliferation.
Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a histone demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been linked to various cancers. Benzofuran derivatives have been designed as potent and selective inhibitors of LSD1.[10] By blocking the catalytic activity of LSD1, these compounds can alter gene expression patterns, leading to the reactivation of tumor suppressor genes and the induction of cancer cell differentiation and apoptosis.
Experimental Protocols
The discovery and development of benzofuran-based drugs rely on a suite of standardized and robust experimental procedures. This section details key protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 2-Arylbenzofuran Derivatives
A common and versatile method for the synthesis of 2-arylbenzofurans involves the condensation of a substituted salicylaldehyde with a 2-bromoacetophenone derivative.[8]
Protocol: One-Pot Synthesis of 2-(3',4',5'-Trimethoxybenzoyl)benzo[b]furans
-
Reaction Setup: To a solution of the appropriately substituted salicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Reagent: Add 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone (1.1 eq) to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivative.
In Vitro Biological Evaluation
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzofuran derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.
-
Compound Incubation: Incubate the tubulin with various concentrations of the benzofuran derivative or a control compound (e.g., colchicine) in a 96-well plate at 37°C.
-
Monitoring Polymerization: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The IC₅₀ for tubulin polymerization inhibition can be determined by plotting the rate of polymerization against the log of the compound concentration.[12]
Protocol: CDK2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the kinase activity of CDK2.
-
Reaction Setup: In a 96-well plate, combine the CDK2/Cyclin E enzyme, a peptide substrate (e.g., a fragment of Rb), and the benzofuran inhibitor at various concentrations in a kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this can be done by capturing the phosphorylated peptide on a filter and measuring the incorporated radioactivity. For non-radiometric assays, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™), follow the manufacturer's protocol.
-
Data Analysis: Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC₅₀ or Kᵢ value.
Conclusion and Future Perspectives
The benzofuran scaffold continues to be a highly fruitful area of research in drug discovery. The versatility of its chemistry allows for the generation of large libraries of diverse compounds, and its inherent biological activity has led to the identification of potent lead molecules against a range of therapeutic targets. The examples highlighted in this guide, particularly in the field of oncology, demonstrate the power of targeting key cellular pathways with rationally designed benzofuran derivatives. Future efforts will likely focus on optimizing the pharmacokinetic properties and in vivo efficacy of these promising compounds, with the ultimate goal of translating them into novel clinical therapies. The continued exploration of the vast chemical space around the benzofuran nucleus holds immense promise for addressing unmet medical needs.
References
- 1. Identifying the novel inhibitors of lysine-specific demethylase 1 (LSD1) combining pharmacophore-based and structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: AGOSR [agosr.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. researchgate.net [researchgate.net]
The Potent Anticancer and Antiviral Landscape of Benzofuran Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their broad spectrum of biological activities.[1][2] This technical guide provides an in-depth exploration of the anticancer and antiviral properties of benzofuran compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid researchers and professionals in the field of drug discovery and development.[3][4]
The versatile structure of the benzofuran nucleus allows for diverse chemical modifications, leading to a wide array of derivatives with potent biological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6][7] Naturally occurring benzofurans like ailanthoidol have demonstrated notable anticancer and antiviral properties.[5][8] Synthetic benzofuran derivatives have also shown immense promise, with some compounds exhibiting cytotoxicity against various cancer cell lines and inhibitory effects against a range of viruses.[9][10] This guide will delve into the specifics of these promising therapeutic agents.
Anticancer Properties of Benzofuran Derivatives
Benzofuran-containing compounds have emerged as a significant class of potential anticancer agents, demonstrating efficacy against a multitude of human cancer cell lines.[1][11] Their mechanisms of action are varied and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways.[12][13]
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of various benzofuran derivatives have been extensively evaluated using in vitro assays. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a standard metric for comparison. The following tables summarize the IC50 values of representative benzofuran derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Benzofuran Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | Compound with bromine at 3-position | K562 (Chronic Leukemia) | 5 | [3] |
| Compound with bromine at 3-position | HL60 (Acute Leukemia) | 0.1 | [3] | |
| Benzofuran-Chalcone Hybrids | Compound 33d | A-375 (Melanoma) | 4.15 | [12] |
| Compound 33d | MCF-7 (Breast Cancer) | 3.22 | [12] | |
| Compound 33d | A-549 (Lung Cancer) | 2.74 | [12] | |
| Compound 33d | HT-29 (Colon Cancer) | 7.29 | [12] | |
| Compound 4g | HCC1806 (Breast Cancer) | 5.93 | [14] | |
| Compound 4g | HeLa (Cervical Cancer) | 5.61 | [14] | |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01 | [15][16] |
| Compound 28g | HCT-116 (Colon Cancer) | 5.20 | [15][16] | |
| Oxindole-Benzofuran Hybrids | Compound 22d | MCF-7 (Breast Cancer) | 3.41 | [12][15] |
| Compound 22f | MCF-7 (Breast Cancer) | 2.27 | [12][15] | |
| Benzofuran-Piperazine Hybrids | Compound 38 | A549 (Lung Cancer) | 25.15 | [12][16] |
| Compound 38 | K562 (Chronic Leukemia) | 29.66 | [12][16] | |
| Naturally Occurring Benzofuran | Ailanthoidol (7) | Huh7 (Hepatoma) | 22 (at 48h) | [12] |
Mechanisms of Anticancer Action and Signaling Pathways
The anticancer activity of benzofuran derivatives is often attributed to their ability to interfere with key cellular signaling pathways that are dysregulated in cancer. Some of the prominent mechanisms include:
-
Induction of Apoptosis: Many benzofuran compounds have been shown to trigger programmed cell death in cancer cells. For instance, a naturally isolated benzofuran derivative from Morus alba L. was found to induce mitochondrial apoptosis in non-small-cell lung carcinoma (NSCLC) cells.[12]
-
Cell Cycle Arrest: Several benzofuran derivatives exert their antiproliferative effects by arresting the cell cycle at different phases. For example, some derivatives have been reported to cause G2/M phase arrest in cancer cells, thereby preventing cell division.[12]
-
Inhibition of Tubulin Polymerization: Disruption of the microtubule network is a validated anticancer strategy. Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to mitotic spindle disruption and subsequent cell death.[12]
-
Inhibition of Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer. Benzofuran-based compounds have been designed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and the mammalian Target of Rapamycin (mTOR).[12][13]
-
Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway: The HIF-1 pathway is crucial for tumor adaptation to hypoxic conditions. A benzene-sulfonamide-based benzofuran derivative has been designed to inhibit this pathway.[17]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth. Some benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14]
Diagram 1: Generalized Signaling Pathway for Benzofuran-Induced Apoptosis
Caption: Benzofuran derivatives can induce apoptosis via the mitochondrial pathway.
Antiviral Properties of Benzofuran Derivatives
The benzofuran scaffold has also proven to be a valuable template for the development of antiviral agents.[18] Derivatives have shown activity against a range of DNA and RNA viruses, including coronaviruses, influenza virus, and human immunodeficiency virus (HIV).[9][19][20]
Quantitative Assessment of Antiviral Activity
The antiviral efficacy of benzofuran compounds is typically quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
Table 2: Antiviral Activity of Benzofuran Derivatives
| Compound/Derivative Class | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Benzofuran-ethanone derivatives | Respiratory Syncytial Virus (RSV) | HeLa | - | [9] |
| Di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A virus | MDCK | - | [9] |
| Benzofuran derivatives | Human Coronavirus 229E (HCoV-229E) | BEAS-2B, MRC-5 | in the µM range | [21] |
| Benzofuran derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | in the nM range | [21] |
| 3-benzoyl benzofurans (4b) | HIV-1 (Q23 pseudovirus) | TZM-bl | 0.49 ± 0.11 | [22] |
| 3-benzoyl benzofurans (4b) | HIV-1 (CAP210 pseudovirus) | TZM-bl | 0.12 ± 0.05 | [22] |
| Pyrazole derivative (5f) | HIV-1 (Q23 pseudovirus) | TZM-bl | 0.39 ± 0.13 | [22] |
| Pyrazole derivative (5f) | HIV-1 (CAP210 pseudovirus) | TZM-bl | 1.00 ± 0.15 | [22] |
Mechanisms of Antiviral Action and Signaling Pathways
The antiviral mechanisms of benzofuran derivatives are diverse and can target either viral components or host factors essential for viral replication.
-
Inhibition of Viral Enzymes: Some benzofuran derivatives have been shown to inhibit key viral enzymes. For example, certain compounds have demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT) and protease.[19][22] Others have been investigated as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[23]
-
Stimulation of Host Innate Immunity: A recent study identified benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[20][21] Activation of STING leads to the production of type I interferons (IFN-I), which play a crucial role in the host's antiviral response. This host-targeting mechanism provides a broad-spectrum antiviral strategy.[20]
Diagram 2: STING-Mediated Antiviral Response Activated by Benzofuran Derivatives
Caption: Benzofuran derivatives can act as STING agonists to induce an antiviral state.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Diagram 3: Workflow for the MTT Cytotoxicity Assay
Caption: A typical workflow for determining the cytotoxicity of benzofuran compounds.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][24]
-
Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below a non-toxic level (typically <0.5%). Replace the medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[24]
-
Incubation: Incubate the plates for 48 to 72 hours.[24]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.[24]
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[25]
In Vitro Antiviral Assay (e.g., Plaque Reduction Assay or RT-qPCR)
Methodology for SARS-CoV-2 Inhibition using RT-qPCR:
-
Cell Seeding and Infection: Seed permissive cells (e.g., Calu-3) in a suitable plate format. After cell adherence, pre-treat the cells with different concentrations of the benzofuran derivatives for a specified time. Subsequently, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 24-48 hours).
-
RNA Extraction: After incubation, lyse the cells and extract the total RNA using a suitable kit (e.g., TRIzol).[20]
-
Reverse Transcription and Quantitative PCR (RT-qPCR): Perform a one-step RT-qPCR using primers and probes specific for a viral gene (e.g., the Spike protein gene) and a host housekeeping gene (e.g., GAPDH) for normalization.[20]
-
Data Analysis: The relative expression of the viral gene is calculated and normalized to the housekeeping gene. The percentage of viral replication inhibition is determined relative to the untreated, infected control. The EC50 value is calculated from the dose-response curve.
Conclusion and Future Directions
Benzofuran and its derivatives represent a highly promising and versatile scaffold for the development of novel anticancer and antiviral therapeutics.[1][6] The extensive research to date has demonstrated their potent activity against a wide range of cancer cell lines and viruses, often through well-defined mechanisms of action. The ability of some derivatives to modulate host immune responses, such as through the STING pathway, opens up exciting avenues for the development of broad-spectrum antiviral agents.[20][21]
Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation benzofuran-based drugs.[3] Furthermore, in vivo studies are necessary to validate the promising in vitro results and to assess the safety and efficacy of these compounds in preclinical models. The continued exploration of this remarkable heterocyclic scaffold holds great potential for addressing the ongoing challenges in cancer and viral disease therapy.
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 7. scienceopen.com [scienceopen.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Synthesis and antiviral activity of some new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of potent antitumor and antiviral benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00844H [pubs.rsc.org]
- 23. US9364482B2 - Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases - Google Patents [patents.google.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to Benzofuran-6-carbonitrile
This technical guide provides a comprehensive overview of Benzofuran-6-carbonitrile, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties and related data.
Core Compound Identification
This compound is a derivative of benzofuran, an aromatic organic compound. The addition of a nitrile group at the 6-position of the benzofuran ring structure confers specific chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[1]
Synonyms and Molecular Formula
For clarity and accurate identification in research and documentation, a list of known synonyms for this compound is provided below.
The molecular formula provides the elemental composition of the molecule, which is fundamental for molecular weight calculation and structural analysis.
| Property | Value |
| Molecular Formula | C9H5NO[1] |
| Molecular Weight | 143.14 g/mol |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, application, and the design of synthetic routes.
| Property | Value |
| Boiling Point | 261℃[1] |
| Flash Point | 112℃[1] |
| Density | 1.22 g/cm³[1] |
| Storage Temperature | 2-8°C[1] |
Structural and Relational Overview
The following diagram illustrates the relationship between this compound and its key identifiers.
References
Methodological & Application
Synthesis of Benzofuran-6-carbonitrile from 3-hydroxybenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of benzofuran-6-carbonitrile, a valuable building block in medicinal chemistry, starting from 3-hydroxybenzonitrile. Two synthetic routes are presented: a well-documented multi-step pathway involving a Sonogashira coupling and heteroannulation, and a more direct, theoretical approach via O-alkylation and intramolecular cyclization. This guide includes comprehensive methodologies, tabulated data for easy comparison of reaction parameters, and visual workflows to aid in experimental planning and execution.
Introduction
Benzofuran scaffolds are integral to a wide array of biologically active compounds and pharmaceuticals. Specifically, this compound serves as a key intermediate in the synthesis of various therapeutic agents. The ability to efficiently synthesize this molecule from readily available starting materials like 3-hydroxybenzonitrile is of significant interest to the drug development community. This document outlines two distinct synthetic strategies to achieve this transformation, catering to different experimental preferences and available resources.
Route 1: Multi-step Synthesis via Sonogashira Coupling and Heteroannulation
This route, adapted from established literature, provides a reliable, albeit longer, pathway to the target compound.[1][2] It proceeds through the formation of a key iodinated intermediate, followed by the introduction of an alkyne and subsequent cyclization.
Experimental Workflow (Route 1)
Caption: Workflow for the multi-step synthesis of this compound.
Experimental Protocols (Route 1)
Step 1: Synthesis of 3-Hydroxy-2,4,6-triiodobenzonitrile
-
Materials: 3-hydroxybenzonitrile, Iodine, Potassium Iodide, Sodium Hydroxide, Water.
-
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzonitrile (1.0 eq) in an aqueous solution of sodium hydroxide.
-
To this solution, add a solution of iodine and potassium iodide in water dropwise with stirring.
-
Continue stirring at room temperature for 12-18 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 3-hydroxy-2,4,6-triiodobenzonitrile.
-
Step 2: Synthesis of 3-Hydroxy-4-iodobenzonitrile
-
Materials: 3-Hydroxy-2,4,6-triiodobenzonitrile, N-methylmorpholine, Water, Ethyl Acetate, HCl.
-
Procedure:
-
Dissolve 3-hydroxy-2,4,6-triiodobenzonitrile (1.0 eq) in a mixture of N-methylmorpholine and water.
-
Heat the mixture to reflux for 24 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and aqueous HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 3-hydroxy-4-iodobenzonitrile.
-
Step 3: Synthesis of 3-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile
-
Materials: 3-Hydroxy-4-iodobenzonitrile, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, Copper(I) iodide, Triethylamine, Toluene.
-
Procedure:
-
To a solution of 3-hydroxy-4-iodobenzonitrile (1.0 eq) in a suitable solvent such as toluene, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.06 eq).
-
Add triethylamine (2.5 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the desired product.
-
Step 4: Synthesis of this compound
-
Materials: 3-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile, Copper(I) iodide, Ethanol, Triethylamine, NaOH.
-
Procedure:
-
Dissolve 3-hydroxy-4-((trimethylsilyl)ethynyl)benzonitrile (1.0 eq) in a 1:1 mixture of ethanol and triethylamine.
-
Add cuprous iodide (0.05 eq) and heat the solution to 75 °C for 6-7 hours.[1]
-
Cool the reaction to room temperature and evaporate the solvent.
-
Dissolve the crude material in a suitable solvent (e.g., CHCl₃) and stir vigorously with aqueous NaOH for 18 hours to effect desilylation.[1]
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
-
Data Summary (Route 1)
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| 1. Per-iodination | I₂, KI, NaOH | Water | Room Temp. | 12-18 | ~88 |
| 2. De-iodination | N-methylmorpholine | NMM/Water | Reflux | 24 | Modest |
| 3. Sonogashira Coupling | Trimethylsilylacetylene, Pd/Cu catalysts | Toluene, Triethylamine | Room Temp. | 4-6 | Good |
| 4. Heteroannulation & Desilylation | CuI, NaOH | Ethanol, Triethylamine | 75 | 6.5 (cyclo.) | Good |
Route 2: Direct Synthesis via O-Alkylation and Intramolecular Cyclization (Theoretical Protocol)
This proposed route offers a more direct pathway to the target molecule. It is based on established methodologies for O-alkylation of phenols and subsequent base-catalyzed intramolecular cyclization.
Experimental Workflow (Route 2)
Caption: Workflow for the direct synthesis of this compound.
Experimental Protocols (Route 2)
Step 1: Synthesis of 2-(3-Cyanophenoxy)acetonitrile
-
Materials: 3-hydroxybenzonitrile, Chloroacetonitrile, Potassium Carbonate, Acetone or DMF.
-
Procedure:
-
To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until completion (typically 4-8 hours).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Intramolecular Cyclization to this compound
-
Materials: 2-(3-Cyanophenoxy)acetonitrile, a strong base (e.g., Sodium Ethoxide or Potassium tert-butoxide), Ethanol or THF.
-
Procedure:
-
Dissolve 2-(3-cyanophenoxy)acetonitrile (1.0 eq) in an anhydrous solvent such as ethanol or THF.
-
Add a solution of a strong base like sodium ethoxide (1.2 eq) or potassium tert-butoxide (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Data Summary (Route 2 - Theoretical)
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Expected Yield |
| 1. O-Alkylation | Chloroacetonitrile, K₂CO₃ | Acetone or DMF | Reflux | 4-8 | Good to High |
| 2. Intramolecular Cyclization | Sodium Ethoxide or Potassium tert-butoxide | Ethanol or THF | 25-60 | 2-6 | Moderate to Good |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.
-
Cyanide-containing compounds are toxic; handle with extreme caution.
-
Reactions involving strong bases and flammable solvents should be performed with appropriate safety measures in place.
Conclusion
The synthesis of this compound from 3-hydroxybenzonitrile can be achieved through multiple synthetic strategies. The multi-step Sonogashira coupling route is a well-validated method that provides a reliable pathway to the desired product. The more direct O-alkylation and cyclization route presents a potentially more efficient, though less documented, alternative. The choice of method will depend on the specific requirements of the research, including available starting materials, equipment, and desired throughput. Both protocols provided herein offer a solid foundation for the successful synthesis of this important medicinal chemistry intermediate.
References
Application Notes and Protocols for Sonogashira Alkynylation in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, has emerged as a cornerstone for the synthesis of substituted benzofurans. This protocol typically involves the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. In the context of benzofuran synthesis, a common and efficient strategy is the coupling of an o-halophenol, typically o-iodophenol, with a terminal alkyne, followed by an intramolecular cyclization (annulation) to construct the benzofuran ring system. This domino reaction sequence offers a convergent and atom-economical approach to a diverse array of benzofuran derivatives.
These application notes provide a detailed protocol for a representative Sonogashira alkynylation and subsequent cyclization for the synthesis of 2-substituted benzofurans. Furthermore, a compilation of various reaction conditions from the literature is presented to offer a comparative overview for reaction optimization.
General Reaction Scheme
The synthesis of 2-substituted benzofurans via a domino Sonogashira coupling and intramolecular cyclization of an o-iodophenol and a terminal alkyne can be represented by the following general scheme:
Experimental Workflow
The general experimental workflow for the Sonogashira alkynylation in benzofuran synthesis is depicted in the following diagram. The process begins with the careful setup of the reaction under an inert atmosphere, followed by the reaction itself, and concludes with workup and purification of the final product.
Caption: General experimental workflow for benzofuran synthesis via Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 2-Phenylbenzofuran
This protocol describes a representative one-pot synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene using a palladium/copper catalytic system.[1][2]
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 303 mg, 0.42 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol (220 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Addition of Alkyne: Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material (2-iodophenol) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, and wash the pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenylbenzofuran.
Data Presentation: Comparative Table of Sonogashira Alkynylation Conditions for Benzofuran Synthesis
The following table summarizes various reaction conditions for the synthesis of benzofuran derivatives via Sonogashira coupling, highlighting the versatility of this methodology.
| Entry | o-Halophenol | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 4 | 92 | [2] |
| 2 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | DMSO | 110 | 10 | 81 | [1] |
| 3 | 2-Iodophenol | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | 85 | N/A |
| 4 | 2-Bromophenol | Phenylacetylene | Pd(OAc)₂ (2) / SPhos (4) | - | K₃PO₄ | Toluene | 100 | 18 | 78 | N/A |
| 5 | 2-Iodophenol | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | THF | RT | 6 | 95 | N/A |
| 6 | 4-Nitro-2-iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 5 | 88 | [2] |
| 7 | 2-Iodophenol | Phenylacetylene | Pd/C (10%) | CuI (5) | Et₃N | Methanol | Reflux | 8 | 89 | N/A |
| 8 | 2-Iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | N/A | 60 | 2-3 | >80 | [2] |
Signaling Pathways and Logical Relationships
The catalytic cycle of the Sonogashira reaction for benzofuran synthesis involves two interconnected cycles: a palladium cycle and a copper cycle, followed by an intramolecular cyclization step.
Caption: Catalytic cycle of Sonogashira coupling for benzofuran synthesis.
Conclusion
The Sonogashira alkynylation reaction is a highly effective and versatile method for the synthesis of a wide variety of benzofuran derivatives. The one-pot domino sequence involving Sonogashira coupling followed by intramolecular cyclization provides an efficient route to these important heterocyclic compounds. The reaction conditions can be tuned by varying the catalyst, co-catalyst, base, and solvent to optimize the yield for specific substrates. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
Application Notes and Protocols for Copper-Catalyzed Heteroannulation in Benzofuran Ring Construction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of benzofuran rings utilizing copper-catalyzed heteroannulation reactions. The benzofuran moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, making its efficient synthesis a critical endeavor in medicinal chemistry and drug development. Copper catalysis offers a cost-effective and versatile alternative to palladium-based methods for constructing this important heterocyclic system.
Overview of Copper-Catalyzed Benzofuran Synthesis
Copper-catalyzed methods for benzofuran synthesis often involve the coupling of phenols or their derivatives with various partners, followed by an intramolecular cyclization. Key strategies include:
-
Annulation of Phenols and Alkynes: This approach involves the reaction of phenols with alkynes in the presence of a copper catalyst, often with an oxidant, to afford polysubstituted benzofurans. This method is advantageous for its atom economy and the ability to introduce a variety of substituents on the benzofuran core.[1][2][3]
-
Intramolecular C-O Bond Formation: This strategy relies on the cyclization of pre-functionalized substrates, such as o-halophenols bearing an alkyne or ketone moiety. Copper catalysts facilitate the intramolecular C-O bond formation to construct the furan ring.[4]
-
Domino Reactions: Some methodologies employ a domino or cascade sequence where multiple bond-forming events occur in a single pot, leading to the efficient construction of complex benzofuran derivatives.[1]
Key Reaction Parameters and Optimization
The success of copper-catalyzed benzofuran synthesis is highly dependent on the careful optimization of several reaction parameters. The choice of catalyst, solvent, base, and temperature can significantly impact the reaction yield and selectivity.
Table 1: Optimization of Reaction Conditions for Copper-Catalyzed Benzofuran Synthesis
| Entry | Starting Materials | Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | o-Iodophenol, Phenylacetylene | CuI (10 mol%) | Toluene | Cs₂CO₃ (2.0 equiv) | 110 | 95 | [5] |
| 2 | o-Iodophenol, Phenylacetylene | CuI (10 mol%), 1,10-phenanthroline (10 mol%) | Toluene | K₂CO₃ (2.0 equiv) | 110 | <20 | [5] |
| 3 | 4-Methoxyphenol, Diphenylacetylene | Cu(OAc)₂ (20 mol%) | Dioxane | - | 120 | 85 | [2] |
| 4 | 2-Iodoanisole, Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) | Et₃N | Et₃N | RT | 94 (alkyne product) | [6][7] |
| 5 | 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one | CuI (10 mol%) | DMSO | K₂CO₃ (2.0 equiv) | 120 | 82 | [8] |
Experimental Protocols
The following are detailed protocols for two common copper-catalyzed methods for benzofuran synthesis.
Protocol 1: Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes[5]
This protocol describes the synthesis of 2-arylbenzo[b]furans from o-iodophenols and terminal aryl acetylenes using a copper(I)-phenanthroline catalyst system.
Materials:
-
o-Iodophenol (1.0 mmol, 1.0 equiv)
-
Aryl acetylene (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add o-iodophenol (1.0 mmol), aryl acetylene (1.2 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add toluene (5 mL) via syringe.
-
Stir the reaction mixture at 110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-arylbenzo[b]furan.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling and Electrophilic Cyclization[6][7]
This two-step, one-pot protocol describes the synthesis of 2,3-disubstituted benzo[b]furans from o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization.
Materials:
-
o-Iodoanisole (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Iodine (I₂) (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
Step A: Sonogashira Coupling
-
In a round-bottomed flask, dissolve o-iodoanisole (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL).
-
Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.01 mmol) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC).
Step B: Electrophilic Cyclization
-
Once the Sonogashira coupling is complete, dilute the reaction mixture with dichloromethane (10 mL).
-
Slowly add a solution of iodine (2.0 mmol) in dichloromethane (5 mL).
-
Stir the mixture at room temperature for the time required for complete cyclization (monitor by TLC).
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Mechanism
Caption: Generalized mechanism for copper-catalyzed benzofuran synthesis.
Experimental Workflow
Caption: A typical experimental workflow for benzofuran synthesis.
Logical Relationships of Reaction Components
Caption: Key components influencing the synthesis of benzofurans.
References
- 1. Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Benzofuran synthesis via copper-mediated oxidative annulation of phenols and unactivated internal alkynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Utilization of Benzofuran-6-carbonitrile as an Intermediate in the Synthesis of Lifitegrast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, utilizing benzofuran-6-carbonitrile as a key starting material. The protocols detailed herein are based on established chemical transformations and provide a viable pathway for the laboratory-scale synthesis of this therapeutic agent.
Lifitegrast functions by inhibiting the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is upregulated on inflamed tissues. This blockage of T-cell mediated inflammation is the primary mechanism for its therapeutic effect in conditions such as dry eye disease.
The following sections outline the synthetic strategy, provide detailed experimental protocols, present comparative quantitative data for key reaction steps, and include visualizations of the experimental workflow and the relevant biological signaling pathway.
Experimental Workflow
The overall synthetic route from this compound to Lifitegrast is depicted in the following workflow diagram. This multi-step process begins with the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by two subsequent amide coupling reactions to construct the final Lifitegrast molecule.
Experimental Protocols
Protocol 1: Synthesis of Benzofuran-6-carboxylic acid from this compound
This initial step involves the hydrolysis of the nitrile group of this compound to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.
Method A: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in a 1:1 mixture of 10% aqueous hydrochloric acid and ethanol.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, benzofuran-6-carboxylic acid, may precipitate out of solution. If not, reduce the volume of the solvent under vacuum. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the desired product.
Method B: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (2-3 equivalents, 10-20% w/v).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring by TLC.
-
Work-up and Isolation: After cooling to room temperature, acidify the reaction mixture with cold 1M hydrochloric acid until the pH is approximately 2-3. The precipitation of benzofuran-6-carboxylic acid should occur. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Protocol 2: Synthesis of 2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Intermediate 1)
This step involves the coupling of benzofuran-6-carboxylic acid with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.
-
Activation of Carboxylic Acid: Suspend benzofuran-6-carboxylic acid (1.1 equivalents) in dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of thionyl chloride (1.2 equivalents) at 0 °C. Stir the mixture at room temperature for 1-2 hours to form the acid chloride. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Coupling Reaction: In a separate flask, dissolve 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (1 equivalent) and triethylamine (2.5 equivalents) in DCM. Cool the solution to 0 °C and add the previously prepared benzofuran-6-carbonyl chloride solution in DCM dropwise.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Intermediate 1, which can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Lifitegrast
The final step is the coupling of Intermediate 1 with the appropriate amino acid derivative, followed by hydrolysis of the ester to the final carboxylic acid.
-
Amide Coupling: Dissolve Intermediate 1 (1 equivalent), (S)-methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (1.1 equivalents), and a coupling agent such as HATU (1.2 equivalents) in DMF. Add a non-nucleophilic base like triethylamine (3 equivalents) and stir the mixture at room temperature for 3-5 hours.
-
Work-up of Methyl Ester: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude methyl ester of Lifitegrast.
-
Saponification: Dissolve the crude methyl ester in a mixture of methanol and water. Add potassium hydroxide (2 equivalents) and stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Final Isolation: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted starting material. Acidify the aqueous layer with 1M HCl to a pH of 3-4 to precipitate Lifitegrast. Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
Data Presentation
The following tables summarize quantitative data from various reported syntheses of Lifitegrast and its key intermediates.
Table 1: Synthesis of Benzofuran-6-carboxylic Acid
| Starting Material | Reagents and Conditions | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 4-bromo-2-hydroxybenzaldehyde | 1. Diethyl malonate, piperidine, EtOH, reflux; 2. NaOH, H2O, reflux; 3. Cu, quinoline, 200°C | 24 | 200 | 78 | >98 | [1] |
| 6-bromobenzofuran | Mg, CO2, THF | 4 | -78 to RT | 24 | - | [2] |
| 3-hydroxy-4-formylbenzoate | 1. Chloroacetic acid, NaOH, H2O; 2. Ac2O, NaOAc, AcOH | 15 | 110 | 62 (2 steps) | 98.2 | [3] |
Table 2: Synthesis of Lifitegrast from Benzofuran-6-carboxylic Acid
| Step | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Overall Yield (%) | Purity (%) | Reference |
| Coupling & Hydrolysis | HATU, TEA, KOH | DMF, MeOH/H2O | 5 (coupling), 4 (hydrolysis) | RT | 79 | >99.9 | [1] |
| Coupling & Debenzylation | HBTU, Pd/C, HCOOH | DMF, THF | 3 (coupling) | RT | 66 | >99 | [4] |
Mechanism of Action: LFA-1/ICAM-1 Signaling Pathway
Lifitegrast exerts its therapeutic effect by disrupting the T-cell mediated inflammatory cascade. The diagram below illustrates the inhibition of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) by Lifitegrast.
References
Preparation of 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step sequence starting from 3-hydroxybenzonitrile, culminating in a highly selective iridium-catalyzed C-H borylation. This protocol offers a reliable method for producing gram quantities of the target compound.
Introduction
Benzo[b]furan derivatives are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a boronic acid pinacol ester at the 2-position, coupled with a cyano group at the 6-position, furnishes a versatile scaffold for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions. This enables the construction of diverse compound libraries for screening in drug development programs. The following protocols are based on the successful synthesis reported by Williams, J. D., et al.[1]
Overall Synthesis Workflow
The preparation of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester is accomplished through a multi-step synthetic route. The key stages involve the formation of the benzo[b]furan core followed by a final C-H borylation step.
Caption: Overall synthetic strategy for 6-cyanobenzo[b]furan-2-boronic acid pinacol ester.
Experimental Protocols
Protocol 1: Synthesis of Benzo[b]furan-6-carbonitrile
This protocol details the synthesis of the key precursor, benzo[b]furan-6-carbonitrile, from 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.
Materials:
-
3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile
-
Ethanol (EtOH)
-
Triethylamine (TEA)
-
Cuprous iodide (CuI)
-
Chloroform (CHCl₃)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 3-hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of ethanol and triethylamine (20 mL).[1]
-
To the solution, add cuprous iodide (51 mg, 0.26 mmol).[1]
-
Heat the resulting solution at 75 °C (oil bath) for 6.5 hours.[1]
-
After cooling to room temperature, evaporate the solvent to yield a brown syrup.
-
Dissolve the crude material in chloroform (70 mL) and add 1.0 M aqueous NaOH (50 mL).[1]
-
Stir the biphasic mixture vigorously for 18 hours.
-
Adjust the pH of the aqueous phase by dropwise addition of concentrated aqueous HCl.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 30 mL).[1]
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield a brown oil.[1]
-
Purify the oil by flash chromatography on silica gel using a gradient of 0–25% ethyl acetate in hexanes to yield benzo[b]furan-6-carbonitrile as a clear, colorless oil.[1]
Protocol 2: Iridium-Catalyzed Borylation to 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester
This protocol describes the final step, the conversion of benzo[b]furan-6-carbonitrile to the target boronic acid pinacol ester using a modified Hartwig's borylation procedure.[2]
Materials:
-
Benzo[b]furan-6-carbonitrile
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(COD)OMe]₂ (bis(1,5-cyclooctadiene)di-μ-methoxo-diiridium(I))
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Silica gel for flash chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine benzo[b]furan-6-carbonitrile (assumed 1.0 eq), bis(pinacolato)diboron (1.5 eq), [Ir(COD)OMe]₂ (0.015 eq), and 4,4′-di-tert-butyl-2,2′-bipyridine (0.03 eq).
-
Add anhydrous tetrahydrofuran as the solvent.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-cyanobenzo[b]furan-2-boronic acid pinacol ester.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps.
| Step | Product | Starting Material | Starting Amount | Product Amount | Yield |
| 1 | Benzo[b]furan-6-carbonitrile | 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile | 1.14 g | 700 mg | 93%[1] |
| 2 | 6-Cyanobenzo[b]furan-2-boronic acid pinacol ester | Benzo[b]furan-6-carbonitrile | - | - | Good[2] |
Note: The yield for the final borylation step was reported as "good" in the reference literature. For specific applications, it is recommended to optimize the reaction and determine the precise yield.
Logical Relationship of the Borylation Reaction
The iridium-catalyzed C-H borylation reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in this process.
Caption: Simplified catalytic cycle for the iridium-catalyzed C-H borylation.
Conclusion
The protocols outlined in this document provide a robust and reproducible method for the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester. This versatile building block can be utilized in various stages of drug discovery and development, facilitating the creation of novel benzo[b]furan-based compounds with potential therapeutic applications. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and research objectives.
References
Application Notes and Protocols for the Derivatization of the Nitrile Group on the Benzofuran Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the nitrile group on the benzofuran core, a versatile scaffold in medicinal chemistry. The transformations of the nitrile functionality into key derivatives such as carboxylic acids, primary amines, carboxamides, and tetrazoles are described. These derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer and enzyme inhibitory properties.[1][2][3]
Hydrolysis of Benzofuran Nitrile to Benzofuran Carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. For benzofuran nitriles, this conversion is crucial for accessing derivatives with potential applications as anticancer agents and inhibitors of enzymes like lymphoid tyrosine phosphatase (LYP) and carbonic anhydrases.[4][5][6] Microwave-assisted methods can significantly expedite this reaction, offering high yields in a fraction of the time required for conventional heating.[7]
Experimental Protocol: Microwave-Assisted Basic Hydrolysis
Materials:
-
Benzofuran-2-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a microwave vessel, add benzofuran-2-carbonitrile (1.0 eq).
-
Add ethanol and a solution of sodium hydroxide (3.0 eq) in water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 300W and maintain the temperature at 79°C for 5 minutes with stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of CH₂Cl₂:EtOAc as the eluent.[7]
-
Upon completion, cool the reaction mixture and concentrate it under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water and acidify to pH 2-3 with 1 M HCl to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzofuran-2-carboxylic acid.
Reduction of Benzofuran Nitrile to (Benzofuran-yl)methanamine
The reduction of nitriles to primary amines furnishes a valuable class of compounds in drug discovery. Benzofuran-containing amines have shown potential as selective inhibitors of enzymes like SIRT2.[8][9][10][11] Raney Nickel is a widely used catalyst for this transformation, offering high efficiency under mild conditions.
Experimental Protocol: Reduction using Raney Nickel
Materials:
-
Benzofuran-2-carbonitrile
-
Raney Nickel (W-6)[12]
-
Ethanol, absolute
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
Catalyst Preparation: Prepare W-6 Raney Nickel from Raney Nickel-aluminum alloy according to established procedures.[12] Handle the catalyst with care as it can be pyrophoric.
-
In a high-pressure reaction vessel, add benzofuran-2-carbonitrile (1.0 eq) and absolute ethanol.
-
Carefully add the Raney Nickel catalyst (typically 10-20% by weight of the nitrile).
-
(Optional) Add a small amount of ammonia solution to the mixture.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen gas and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with ethanol. Caution: Do not allow the Raney Nickel to dry on the filter paper as it may ignite. Keep it wet with water or ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (benzofuran-2-yl)methanamine.
-
Purify the product by distillation or column chromatography if necessary.
Conversion of Benzofuran Nitrile to Benzofuran Carboxamide
Benzofuran-2-carboxamide derivatives have demonstrated significant potential as anticancer and immunomodulatory agents.[3][13][14] They can modulate signaling pathways such as the CCL20/CCR6 axis and inhibit the growth of colon cancer cells.[14] The direct conversion of a nitrile to a carboxamide can be achieved under controlled hydrolysis conditions.
Experimental Protocol: Partial Hydrolysis to Carboxamide
Materials:
-
Benzofuran-2-carbonitrile
-
Potassium hydroxide (KOH)
-
tert-Butanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve benzofuran-2-carbonitrile (1.0 eq) in tert-butanol.
-
Add a solution of potassium hydroxide (1.2 eq) in a small amount of water.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction carefully by TLC to observe the formation of the amide and minimize the formation of the carboxylic acid byproduct.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield benzofuran-2-carboxamide.
[3+2] Cycloaddition of Benzofuran Nitrile with Azide to form Benzofuran-Tetrazole
Tetrazoles are important bioisosteres of carboxylic acids and are found in numerous pharmaceuticals. Benzofuran-tetrazole hybrids have been investigated for their anticancer activities.[15] The synthesis is typically achieved through a [3+2] cycloaddition reaction between a nitrile and an azide source, often catalyzed by a Lewis acid like zinc chloride.
Experimental Protocol: Zinc-Catalyzed [3+2] Cycloaddition
Materials:
-
Benzofuran-2-carbonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add benzofuran-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.2 eq).
-
Add DMF as the solvent.
-
Attach a reflux condenser and heat the reaction mixture to 120-130 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and acidify with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-(1H-tetrazol-5-yl)benzofuran.
Quantitative Data Summary
| Derivative | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzofuran-2-carboxylic acid | NaOH, H₂O | Ethanol | 79 °C (MW) | 5 min | High | [7] |
| (Benzofuran-2-yl)methanamine | Raney Ni, H₂ | Ethanol | Room Temp. | 1-4 h | Good to Excellent | Adapted from general procedures |
| Benzofuran-2-carboxamide | KOH, H₂O | t-Butanol | Reflux | Variable | Moderate to Good | Adapted from general procedures |
| 2-(1H-tetrazol-5-yl)benzofuran | NaN₃, ZnCl₂ | DMF | 120-130 °C | 12-24 h | Good | Adapted from general procedures |
Signaling Pathways and Experimental Workflows
The derivatization of the nitrile group on the benzofuran core provides access to compounds with diverse biological activities. The following diagrams illustrate the synthetic workflows and a potential signaling pathway influenced by these derivatives.
Caption: Synthetic routes for the derivatization of benzofuran-2-carbonitrile.
Caption: Potential signaling pathways modulated by benzofuran derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of Benzofuran-6-carbonitrile in Agrochemical Synthesis: A Detailed Overview
Introduction
Benzofuran-6-carbonitrile is a versatile heterocyclic building block that is gaining increasing attention in the field of agrochemical synthesis. Its rigid structure and the presence of reactive handles—the nitrile group and the benzofuran core—make it an attractive scaffold for the development of novel pesticides with diverse modes of action. This document provides a detailed overview of the application of this compound in the synthesis of potential agrochemicals, including fungicides, insecticides, and herbicides. It is intended for researchers, scientists, and drug development professionals in the agrochemical industry.
Fungicidal Applications
Benzofuran derivatives are known to possess a broad spectrum of antifungal activities. The this compound moiety can be elaborated into various derivatives, particularly carboxamides, which have shown promising fungicidal properties.
Synthesis of Benzofuran-6-carboxamide Derivatives
A key synthetic route to access fungicidal compounds from this compound involves its conversion to a more reactive intermediate, benzofuran-6-carbonyl chloride, followed by amidation with various amines.
Experimental Protocol: Synthesis of Benzofuran-6-carbonyl chloride
A detailed experimental protocol for the synthesis of benzofuran-6-carbonyl chloride from benzofuran-6-carboxylic acid (which can be derived from the nitrile) is described in the patent literature. This intermediate is crucial for the synthesis of a wide range of amide derivatives.
Logical Relationship: From Starting Material to Fungicidal Compounds
Caption: Synthetic pathway from this compound to fungicidal carboxamides.
Antifungal Activity of Benzofuran Derivatives
While specific data for derivatives of this compound is emerging, studies on analogous benzofuran carboxamides have demonstrated significant activity against various plant pathogenic fungi. For instance, certain benzofuran-2-carboxamide derivatives have shown good antifungal activity against Rhizoctonia solani, Bipolaris maydis, Gibberella zeae, and Botrytis cinerea[1].
Table 1: Antifungal Activity of Selected Benzofuran-2-carboxamide Derivatives [1]
| Compound | Target Fungi | Inhibition Rate (%) at 200 mg/L |
| 10g | Rhizoctonia solani | 75.3 |
| Bipolaris maydis | 68.4 | |
| Gibberella zeae | 72.1 | |
| Botrytis cinerea | 65.8 |
Note: The data presented is for benzofuran-2-carboxamide derivatives as a proxy for the potential of the benzofuran-6-carboxamide scaffold.
Insecticidal Applications
The benzofuran scaffold is a core component of several commercial insecticides, such as carbofuran. Research into novel benzofuran derivatives continues to yield compounds with promising insecticidal and antifeedant properties.
Structure-Activity Relationship of Insecticidal Benzofurans
Studies have shown that modifications to the benzofuran ring and its substituents can significantly impact insecticidal activity. For example, the introduction of a carbamate moiety is a well-established strategy for developing potent insecticides[2]. Furthermore, other derivatives have demonstrated antifeedant activity against pests like Spodoptera litura[3].
Experimental Workflow: Screening for Insecticidal Activity
Caption: General workflow for evaluating the insecticidal activity of synthesized compounds.
Herbicidal Applications
The exploration of benzofuran derivatives as herbicides is an active area of research. The structural features of this compound can be exploited to design molecules that interfere with essential biological processes in weeds.
Isobenzofuranones as a Class of Herbicides
While not directly derived from this compound, isobenzofuranones, which share a similar core structure, have demonstrated significant herbicidal activity[4][5]. This suggests that the benzofuran scaffold is a viable starting point for the development of new herbicides. The mode of action for some of these compounds is believed to be the inhibition of strigolactone esterases[5].
Table 2: Herbicidal Activity of an Isobenzofuranone Derivative [5]
| Compound | Target Weed | Activity |
| rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one + rac-(3aR,4R,5R,6R,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum bicolor | Comparable to (S)-metolachlor |
Note: This data highlights the herbicidal potential of the broader benzofuran class.
Key Synthetic Intermediates and Protocols
The synthesis of diverse agrochemical candidates from this compound relies on the preparation of key intermediates.
Synthesis of 6-Cyanobenzofuran-2-boronic Acid Pinacol Ester
A particularly useful intermediate is 6-cyanobenzofuran-2-boronic acid pinacol ester, which can be synthesized from this compound. This boronic ester allows for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of substituents at the 2-position of the benzofuran ring.
Experimental Protocol: Synthesis of this compound
A multi-step synthesis starting from 3-hydroxybenzonitrile has been reported, involving iodination, Sonogashira coupling, and cyclization to yield this compound.
Logical Relationship: Diversification of the Benzofuran Scaffold
Caption: Pathway for creating diverse agrochemical candidates via a boronic ester intermediate.
This compound is a promising starting material for the synthesis of novel agrochemicals. Its conversion into key intermediates like benzofuran-6-carbonyl chloride and 6-cyanobenzofuran-2-boronic acid pinacol ester opens up a vast chemical space for the development of new fungicides, insecticides, and herbicides. Further research focusing on the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the potential of this versatile scaffold in modern crop protection.
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Herbicidal activity of isobenzofuranones and in silico identification of their enzyme target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzofuran derivatives, a crucial scaffold in medicinal chemistry and materials science. The focus is on robust and versatile methods employing palladium catalysis, a powerful tool for constructing this heterocyclic motif.
Introduction
Benzofurans are a privileged heterocyclic core found in numerous natural products and pharmacologically active compounds. The development of efficient synthetic routes to functionalized benzofurans is of significant interest. Palladium-catalyzed reactions have emerged as a cornerstone for this purpose, offering high efficiency, functional group tolerance, and diverse pathways for molecular assembly. This guide covers key palladium-catalyzed methodologies, including intramolecular cyclizations, intermolecular annulations, and C-H activation strategies.
I. Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful strategy for constructing the benzofuran ring system from pre-functionalized linear precursors. These methods often involve the formation of a C-O or C-C bond to close the five-membered ring.
Oxidative Cyclization of 2-Allylphenols
A common and effective method for synthesizing 2-methylbenzofurans is the palladium(II)-catalyzed oxidative cyclization of 2-allylphenols. This reaction proceeds under mild conditions and demonstrates good functional group tolerance.[1]
Reaction Scheme:
Quantitative Data:
| Entry | Substrate (Substituent on Phenol) | Catalyst (mol%) | Reoxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | H | PdCl2 (2) | Cu(OAc)2 | aq. DMF | RT | 3 | 95 |
| 2 | 4-Me | PdCl2 (2) | Cu(OAc)2 | aq. DMF | RT | 24 | 91 |
| 3 | 4-Br | PdCl2 (2) | Cu(OAc)2 | aq. DMF | RT | 5 | 92 |
| 4 | 4-NO2 | PdCl2 (2) | Cu(OAc)2 | aq. DMF | 100 | 3 | 25 |
| 5 | 4-AcNH | PdCl2 (2) | Cu(OAc)2 | aq. DMF | RT | 24 | 88 |
Experimental Protocol: Synthesis of 2-Methylbenzofuran [1]
-
To a solution of 2-allylphenol (1.0 mmol) in aqueous dimethylformamide (DMF, 5 mL), add palladium(II) chloride (0.02 mmol, 2 mol%), copper(II) acetate (2.0 mmol), and lithium chloride (2.0 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion (monitored by TLC), pour the mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford 2-methylbenzofuran.
Reaction Mechanism Workflow:
References
Application Notes and Protocols for the Synthesis and Evaluation of Benzofuran Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro evaluation, and mechanisms of action of novel benzofuran derivatives as potential anticancer agents. This document is intended to serve as a technical guide, offering detailed protocols for key experiments and summarizing relevant data to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in the design of new therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] In the field of oncology, novel benzofuran derivatives have emerged as promising candidates for drug development, exhibiting potent cytotoxic activity against a variety of cancer cell lines.[3] These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit critical signaling pathways involved in tumor proliferation and survival.[3][4]
The anticancer efficacy of benzofuran derivatives is often linked to the specific substitution patterns on the benzofuran core, with halogenated derivatives and hybrid molecules incorporating other heterocyclic moieties (such as imidazole, quinazolinone, or triazole) showing particularly significant activity.[5] Structure-activity relationship (SAR) studies have indicated that substitutions at the C-2 and C-3 positions of the benzofuran ring are crucial for their cytotoxic effects.[5]
This document provides detailed protocols for the synthesis of representative benzofuran derivatives and for the in vitro assays used to evaluate their anticancer activity. Additionally, it summarizes the cytotoxic activities of various benzofuran derivatives against different cancer cell lines and visualizes key signaling pathways implicated in their mechanism of action.
Data Presentation: In Vitro Anticancer Activity of Benzofuran Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives against a range of human cancer cell lines, providing a comparative view of their potency.
Table 1: Cytotoxicity of Halogenated and Hybrid Benzofuran Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran (1c) | K562 (Leukemia) | 2.5 | [6] |
| Halogenated Benzofuran (1e) | MOLT-4 (Leukemia) | 1.8 | [6] |
| Halogenated Benzofuran (2d) | HeLa (Cervical) | 3.2 | [6] |
| Halogenated Benzofuran (3a) | K562 (Leukemia) | 4.1 | [6] |
| Halogenated Benzofuran (3d) | MOLT-4 (Leukemia) | 2.9 | [6] |
| Quinazolinone-Imidazolium Hybrid (6a-i) | MCF-7 (Breast) | Various | [5] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [3][7] |
Table 2: Cytotoxicity of Benzofuran Derivatives with Various Substitutions
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [3] |
| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [3] |
| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [3] |
| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [3] |
| Oxindole-Benzofuran (22d) | MCF-7 (Breast) | 3.41 | [3] |
| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 | [3] |
| 2-Acetylbenzofuran Hybrid (26) | Multiple | Potent | [7] |
| Benzofuran-Chalcone Hybrid (33d) | A-549 (Lung) | 2.74 | [7] |
| Benzofuran-Chalcone Hybrid (33d) | MCF-7 (Breast) | 3.22 | [7] |
| Piperazine-based Benzofuran (37a-h) | Multiple | < 10 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylbenzofuran Derivatives
This protocol describes a common method for the synthesis of 2-arylbenzofuran derivatives, which involves the reaction of a substituted salicylaldehyde with a substituted α-bromoacetophenone, followed by acid-catalyzed cyclization.
Materials:
-
Substituted salicylaldehyde
-
Substituted α-bromoacetophenone
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Ethyl acetate
-
Hexane
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted α-bromoacetophenone (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude intermediate.
-
To the crude intermediate, add a mixture of acetic acid and a catalytic amount of concentrated HCl.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired 2-arylbenzofuran derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Benzofuran derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of benzofuran derivatives on the cell cycle distribution of cancer cells.[8]
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Treat cancer cells with the desired concentrations of the benzofuran derivative for a specified time (e.g., 24 or 48 hours). Harvest the cells by trypsinization, and then centrifuge at 300 x g for 5 minutes.[8]
-
Cell Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.
Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the benzofuran derivatives.[9]
Materials:
-
Cancer cells treated with benzofuran derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzofuran derivative as described for the cell cycle analysis. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9] Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols: Synthesis of Benzofurans via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of benzofuran derivatives utilizing the Wittig reaction, a powerful tool in organic chemistry for the formation of carbon-carbon double bonds. The protocols outlined below are based on established methodologies and are intended to serve as a guide for researchers in academic and industrial settings.
Introduction
Benzofurans are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties, have made them a significant target in drug discovery and development. The Wittig reaction offers a versatile and efficient strategy for the synthesis of the benzofuran scaffold, often proceeding through an intramolecular cyclization pathway. This approach allows for the construction of a wide range of substituted benzofurans with high yields and selectivity.
Core Reaction Principle
The synthesis of benzofurans via the Wittig reaction typically involves the preparation of a phosphonium ylide, which then undergoes an intramolecular reaction with a carbonyl group, usually an ester or an aldehyde, positioned ortho to a phenolic oxygen on a benzene ring. This intramolecular cyclization leads to the formation of the furan ring fused to the benzene ring, yielding the benzofuran core.
Experimental Protocols
Two representative protocols for the synthesis of benzofuran derivatives using the Wittig reaction are detailed below.
Protocol 1: Synthesis of 2-Arylbenzofurans via Intramolecular Wittig Reaction
This protocol describes a convergent synthesis where the key step is the formation of the benzofuran ring through an intramolecular Wittig reaction.[1]
Step 1: Preparation of the Phosphonium Salt
A crucial precursor for the Wittig reaction is the phosphonium salt, which is typically prepared from an ortho-hydroxybenzyl alcohol.
-
Reagents and Materials:
-
Substituted ortho-hydroxybenzyl alcohol
-
Triphenylphosphine hydrobromide (PPh₃·HBr)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a solution of the substituted ortho-hydroxybenzyl alcohol in anhydrous acetonitrile, add an equimolar amount of triphenylphosphine hydrobromide.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The phosphonium salt may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude phosphonium salt.
-
The crude salt can be used in the next step without further purification.
-
Step 2: Intramolecular Wittig Reaction and Benzofuran Formation
The prepared phosphonium salt is then reacted with an appropriate aroyl chloride in the presence of a base to generate the ylide in situ, which then undergoes intramolecular cyclization.[2]
-
Reagents and Materials:
-
ortho-Hydroxybenzyltriphenylphosphonium salt (from Step 1)
-
Substituted aroyl chloride
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Suspend the ortho-hydroxybenzyltriphenylphosphonium salt in anhydrous toluene in a round-bottom flask.
-
Add the substituted aroyl chloride (1.0-1.2 equivalents) to the suspension.
-
Add triethylamine (2.0-2.5 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 5-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylammonium hydrochloride salt.
-
Wash the filtrate with water to remove any remaining ionic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-arylbenzofuran.
-
Protocol 2: Phosphine-Catalyzed Synthesis of 3-Alkenyl Benzofurans
This protocol outlines a one-pot synthesis of functionalized 3-alkenyl benzofurans via a phosphine-catalyzed intramolecular Wittig reaction.[3]
-
Reagents and Materials:
-
o-Acylated nitrostyrene
-
Triphenylphosphine oxide (Ph₃PO)
-
Phenylsilane (PhSiH₃)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a solution of the o-acylated nitrostyrene in anhydrous toluene, add a catalytic amount of triphenylphosphine oxide (e.g., 10-20 mol%).
-
Add phenylsilane (2.0-3.0 equivalents) to the reaction mixture. The phosphine is generated in situ from the reduction of phosphine oxide by phenylsilane.
-
Stir the reaction mixture at a specified temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours).
-
The reaction proceeds through a cascade of phospha-Michael addition, O-acylation, nitrous acid elimination, and finally, an intramolecular Wittig reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be directly purified by column chromatography on silica gel to yield the functionalized 3-alkenyl benzofuran.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzofuran derivatives via the Wittig reaction, compiled from various literature sources.
| Entry | Starting Material | Wittig Reagent Precursor | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-Hydroxybenzyl alcohol | Triphenylphosphine hydrobromide | Triethylamine | Toluene | Reflux | 5-8 | 2-Phenylbenzofuran | 75-85 | [2] |
| 2 | 4-Methoxy-2-hydroxybenzyl alcohol | Triphenylphosphine hydrobromide | Triethylamine | Toluene | Reflux | 6 | 5-Methoxy-2-phenylbenzofuran | 82 | [4] |
| 3 | o-Acylated nitrostyrene | Triphenylphosphine (generated in situ) | - | Toluene | 110 | 24 | 3-(1-Phenylvinyl)benzofuran | 70-90 | [3] |
| 4 | Salicylaldehyde | (Carbethoxymethyl)triphenylphosphonium bromide | Potassium Carbonate | DMF | 80 | 12 | Ethyl benzofuran-2-carboxylate | 88 | |
| 5 | para-Quinone methide | Triphenylphosphine | Triethylamine | DCM | RT | 12 | 2-Aryl-3-acylbenzofuran | 65-95 | [5] |
Note: Yields are highly dependent on the specific substrates and reaction conditions used.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of benzofurans via an intramolecular Wittig reaction.
Caption: Workflow for 2-Arylbenzofuran Synthesis.
The logical relationship for the phosphine-catalyzed one-pot reaction is depicted below.
Caption: Phosphine-Catalyzed Benzofuran Synthesis Pathway.
References
- 1. Synthesis of the yeast antioxidant benzofuran and analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. Phosphine-Catalyzed Chemoselective Reduction/Elimination/Wittig Sequence for Synthesis of Functionalized 3-Alkenyl Benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Benzofuran-6-carbonitrile as a Versatile Scaffold for Compound Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities.[1][2][3] The benzofuran core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a variety of biological targets.[4][5] Specifically, benzofuran-6-carbonitrile has emerged as a valuable and versatile starting material for the construction of diverse compound libraries aimed at discovering novel therapeutic agents.[1][6] The nitrile group at the 6-position provides a key chemical handle for further functionalization, while the benzofuran core can be modified at other positions to explore the chemical space around the scaffold. This document provides detailed application notes and protocols for utilizing this compound in the generation and evaluation of compound libraries for drug discovery programs.
Advantages of this compound as a Scaffold
The utility of this compound as a scaffold for compound libraries stems from several key features:
-
Synthetic Tractability: The benzofuran core can be synthesized through various established methods, and the 6-cyano group allows for a wide range of chemical transformations.[1][6]
-
Structural Rigidity: The fused ring system provides a degree of conformational constraint, which can lead to higher binding affinities and improved selectivity for biological targets.
-
Three-Dimensional Diversity: Functionalization at multiple positions on the benzofuran ring allows for the generation of libraries with significant three-dimensional diversity, crucial for exploring interactions with complex biological macromolecules.
-
Proven Bioactivity: Numerous benzofuran derivatives have demonstrated significant biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, validating the therapeutic potential of this scaffold.[2][7][8][9]
Data Presentation: Biological Activities of Benzofuran Derivatives
The following table summarizes the biological activities of representative benzofuran derivatives, showcasing the potential of this scaffold in drug discovery. While not all compounds are directly synthesized from this compound, they illustrate the therapeutic relevance of the core structure.
| Compound ID | Structure | Target/Assay | Activity (IC₅₀) | Reference |
| 17i | Substituted Benzofuran | LSD1 Inhibition | 0.065 µM | [8] |
| MCF-7 (Breast Cancer) | 2.90 ± 0.32 µM | [8] | ||
| MGC-803 (Gastric Cancer) | 5.85 ± 0.35 µM | [8] | ||
| H460 (Lung Cancer) | 2.06 ± 0.27 µM | [8] | ||
| Compound 2 | Cyanobenzofuran Derivative | HePG2 (Liver Cancer) | 16.08 µM | [10] |
| HCT-116 (Colon Cancer) | 8.81 µM | [10] | ||
| MCF-7 (Breast Cancer) | 8.36 µM | [10] | ||
| Compound 8 | Cyanobenzofuran Derivative | HePG2 (Liver Cancer) | 23.67 µM | [10] |
| HCT-116 (Colon Cancer) | 13.85 µM | [10] | ||
| MCF-7 (Breast Cancer) | 17.28 µM | [10] | ||
| 4w | 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrid | Vasodilation | 0.223 mM | [11] |
| 4e | 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrid | Vasodilation | 0.253 mM | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound Scaffold
This protocol describes a method for the synthesis of this compound, a key starting material for library development. The synthesis involves a Sonogashira coupling followed by a copper-catalyzed heteroannulation.[1][6]
Materials:
-
3-Hydroxy-4-iodobenzonitrile
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Ethanol
-
Chloroform
-
1.0 M Sodium hydroxide solution
-
Concentrated Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Sonogashira Coupling: To a solution of 3-hydroxy-4-iodobenzonitrile in a suitable solvent such as triethylamine, add (trimethylsilyl)acetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile.
-
Heteroannulation and Desilylation: Dissolve the crude intermediate in a 1:1 mixture of ethanol and triethylamine.[1]
-
Add cuprous iodide and heat the solution to 75 °C for approximately 6.5 hours.[1]
-
Cool the reaction to room temperature and evaporate the solvent to yield a crude mixture of silylated and desilylated this compound.[1]
-
Dissolve the crude material in chloroform and add 1.0 M aqueous sodium hydroxide. Stir the biphasic mixture vigorously for 18 hours to effect desilylation.[1]
-
Separate the layers and acidify the aqueous phase with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography on silica gel to obtain pure this compound.[1]
Protocol 2: Parallel Synthesis of a Benzofuran-6-carboxamide Library
This protocol outlines a general procedure for the parallel synthesis of a small library of benzofuran-6-carboxamide derivatives from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
A diverse set of carboxylic acids
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block
Procedure:
-
Synthesis of 6-Aminobenzofuran:
-
Convert this compound to the corresponding 6-aminobenzofuran. This can be achieved through reduction of the nitrile, for example, using a suitable reducing agent like lithium aluminum hydride or through catalytic hydrogenation. A reported method involves conversion to the amidoxime followed by reduction.
-
-
Parallel Amide Coupling:
-
In each well of a 96-well reaction block, add a solution of 6-aminobenzofuran in DMF.
-
To each well, add a different carboxylic acid from a pre-weighed library plate.
-
Add solutions of EDC and HOBt in DMF to each well.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water to each well.
-
Extract the products by adding an immiscible organic solvent (e.g., ethyl acetate) to each well and mixing thoroughly.
-
Separate the organic layers. This can be facilitated using a 96-well liquid-liquid extraction manifold.
-
Wash the organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude amide products.
-
Purify the library members using high-throughput purification techniques such as mass-directed automated preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the library members using LC-MS and ¹H NMR spectroscopy.
-
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized benzofuran library against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HePG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran library compounds in cell culture medium.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for library synthesis and screening.
Caption: Putative mechanism of action for anticancer benzofurans.
References
- 1. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and 2D-QSAR Study of Active Benzofuran-Based Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions. Here you will find frequently asked questions, detailed troubleshooting guides for various synthetic methods, experimental protocols, and visualizations of key processes.
Frequently Asked Questions (FAQs)
Q1: I am planning to synthesize a substituted benzofuran. Which synthetic method should I choose?
A1: The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of your reaction.
-
For 2-substituted benzofurans, the Palladium/Copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne followed by intramolecular cyclization is a versatile and widely used method.[1]
-
The Perkin rearrangement is a classic method for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins.[2]
-
The intramolecular Wittig reaction of o-acyloxybenzyltriphenylphosphonium salts is another effective method for accessing 2-substituted benzofurans.[3]
-
For 2,3-disubstituted benzofurans, methods involving the cyclization of α-phenoxyketones can be employed.
Q2: My reaction is not proceeding to completion, and I see a lot of starting material on my TLC. What are the general first steps for troubleshooting?
A2: When a reaction stalls, consider the following initial checks:
-
Reagent Quality: Ensure all starting materials and reagents are pure and dry. Solvents should be anhydrous and degassed where necessary, especially for transition metal-catalyzed reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active. Catalysts can degrade over time or with improper storage.
-
Reaction Temperature: The reaction may require higher temperatures to proceed. Incrementally increase the temperature and monitor the reaction progress.
-
Reaction Time: Some reactions are inherently slow. Allow the reaction to stir for a longer period.
Q3: I am struggling with the purification of my benzofuran derivative. What are some common issues and solutions?
A3: Purification of benzofuran derivatives, typically by silica gel column chromatography, can present challenges.
-
Streaking or Poor Separation on TLC: This could be due to an inappropriate solvent system. Experiment with different solvent polarities. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve separation.
-
Compound Decomposition on Silica Gel: Some benzofurans can be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in your eluent before packing the column. Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
Persistent Impurities: If impurities co-elute with your product, consider recrystallization as an additional purification step. Finding a suitable solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature is key.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during specific benzofuran synthesis methods.
Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This method involves the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.
Common Problem: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Solutions |
| Inactive Catalyst | - Use a fresh batch of palladium and copper catalysts. - Ensure catalysts are stored under an inert atmosphere. - Consider using a more active palladium catalyst or ligand. |
| Poor Quality Reagents | - Purify starting materials (o-halophenol and alkyne) before use. - Use anhydrous and degassed solvents to prevent catalyst poisoning by oxygen and water. |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 80-100 °C). - Base: Screen different bases. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. The choice of base can significantly impact the reaction rate. - Solvent: The polarity of the solvent can influence the reaction. Toluene, DMF, and acetonitrile are commonly used. |
| Side Reactions | - Glaser Coupling: Homocoupling of the terminal alkyne is a common side reaction, especially with higher concentrations of the copper co-catalyst. Minimize the amount of copper catalyst or consider a copper-free Sonogashira protocol. Slow addition of the alkyne can also reduce this side reaction. |
Data Presentation: Optimization of Sonogashira Reaction Conditions
| Parameter | Variation | Observation |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Good yields for a variety of substrates. |
| Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%) | Effective, but may require higher temperatures. | |
| Copper Co-catalyst | CuI (5 mol%) | Generally effective. Higher amounts can promote Glaser coupling. |
| Base | Triethylamine (TEA) | Commonly used, acts as both base and solvent in some cases. |
| K₂CO₃, Cs₂CO₃ | Inorganic bases can be effective, particularly in polar aprotic solvents. | |
| Solvent | Toluene | Good for many substrates, allows for higher reaction temperatures. |
| DMF | A polar aprotic solvent that can increase reaction rates. | |
| Acetonitrile | Another polar aprotic option. |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-phenylbenzofuran.
Logical Relationship: Troubleshooting Low Yield in Sonogashira Synthesis
References
- 1. sciforum.net [sciforum.net]
- 2. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Benzofuran-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Benzofuran-6-carbonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using methods involving Sonogashira coupling and subsequent cyclization of a substituted phenol.
Q1: I am observing a low or no yield of the desired this compound. What are the potential causes and solutions?
A1: Low or no product yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
-
Catalyst Inactivity: Palladium and copper catalysts are sensitive to air and moisture. Ensure you are using a fresh or properly stored catalyst.[1] If catalyst deactivation is suspected, consider using a new batch.
-
Suboptimal Reaction Conditions: The temperature, solvent, and base are critical for both the Sonogashira coupling and the subsequent cyclization.
-
Temperature: While some Sonogashira reactions proceed at room temperature, the cyclization to form the benzofuran ring often requires heating.[1] However, excessively high temperatures can lead to catalyst decomposition and side product formation. A systematic temperature screen is advisable.
-
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and yield. A mixture of ethanol and triethylamine has been successfully used for the synthesis of this compound.[2][3]
-
Base: The choice and amount of base are crucial. Triethylamine often serves as both the base and a solvent in Sonogashira reactions.[2][3] Other bases like potassium carbonate or cesium carbonate can also be effective, depending on the specific substrates.[1]
-
-
Poor Reagent Quality: Impurities in starting materials, especially the presence of water or oxygen, can poison the catalyst.[1] Ensure that your 3-hydroxy-4-iodobenzonitrile and the alkyne source (e.g., (trimethylsilyl)acetylene) are pure and dry. Solvents should be degassed prior to use.[1]
-
Incorrect Stoichiometry: An excess of the alkyne is often employed to drive the coupling reaction to completion.[1]
Q2: My reaction mixture is turning dark and forming insoluble materials.
A2: The formation of dark, viscous, or insoluble materials can be attributed to several factors, including catalyst decomposition and side reactions. In the synthesis of 3-hydroxy-4-iodobenzonitrile, a key precursor, the formation of insoluble materials was observed and could be mitigated by increasing the amount of water in the reaction mixture, leading to a cleaner and higher-yielding process.[2][3]
Q3: I am getting a mixture of the desired this compound and a silylated intermediate.
A3: When using a silyl-protected alkyne like (trimethylsilyl)acetylene, incomplete desilylation during the cyclization step can lead to a mixture of the desired product and the silylated benzofuran. The ratio of these products can be temperature-dependent.
| Entry | Temperature (°C) | Reaction Time (h) | Overall Yield (%) | Ratio of Silylated to Desilylated Product |
| a | 75 | 2 | 97 | 1:1 |
| b | 50 | 5 | 94 | 2:1 |
| c | 25 | 5 | 72 | 2:1 |
Table based on data from Williams, J. D., et al. (2011).[2][3]
As shown in the table, lowering the temperature from 75 °C to 50 °C increased the proportion of the silylated intermediate.[2][3] The remaining silylated product can be easily converted to the final this compound by treatment with a base such as aqueous sodium hydroxide.[2][3]
Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?
A4: Glaser coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[1] To minimize this:
-
Ensure an inert atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Minimize copper catalyst: Use the minimum effective amount of the copper co-catalyst.
-
Consider copper-free conditions: Several copper-free Sonogashira protocols have been developed and may be applicable.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and effective route starts from 3-hydroxybenzonitrile.[2][3] This is typically iodinated to form 3-hydroxy-4-iodobenzonitrile, which then undergoes a Sonogashira coupling with a protected acetylene, followed by cyclization.[2][3] Other 6-substituted benzofurans can be converted to the nitrile, but these routes often involve more steps.[2]
Q2: Can you provide a general experimental protocol for the synthesis of this compound?
A2: The following is a general protocol based on the successful synthesis reported in the literature, starting from 3-hydroxy-4-iodobenzonitrile and (trimethylsilyl)acetylene.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Detailed Protocol:
-
Step 1: Synthesis of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile. This intermediate is synthesized via a Sonogashira coupling of 3-hydroxy-4-iodobenzonitrile with (trimethylsilyl)acetylene.
-
Step 2: Synthesis of this compound. To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile in a 1:1 mixture of ethanol and triethylamine, add a catalytic amount of cuprous iodide (e.g., 0.05 eq).[2] Heat the resulting solution (e.g., at 75 °C) and monitor the reaction progress by TLC or LC-MS.[2] Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The crude material, which will be a mixture of the silylated and desilylated benzofuran, is then dissolved in a suitable organic solvent (e.g., chloroform), and an aqueous base (e.g., 1.0 M NaOH) is added.[2] The biphasic mixture is stirred vigorously until desilylation is complete. After an acidic workup, the product is extracted with an organic solvent, dried, and concentrated. The final product is purified by column chromatography on silica gel.[2]
Q3: What are some alternative methods for synthesizing the benzofuran core?
A3: Besides the Sonogashira coupling-cyclization approach, other methods for synthesizing the benzofuran scaffold include:
-
Palladium-catalyzed reactions: Heck-type reactions can also be employed.[5]
-
Copper-catalyzed reactions: These offer a more cost-effective alternative to palladium-based methods and can involve the coupling of o-halophenols with various partners.[5]
-
Reactions involving salicylaldehydes: These can be reacted with reagents like α-halo ketones to form the benzofuran ring.[1]
Q4: What is the importance of the nitrile group at the 6-position?
A4: The cyano group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amides, or amines, making this compound a useful intermediate in the synthesis of more complex molecules, including pharmaceuticals. For instance, Benzofuran-6-carboxylic acid, derived from the nitrile, is a key intermediate for the drug Lifitegrast.[6]
References
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Purification of crude Benzofuran-6-carbonitrile using flash chromatography
Technical Support Center: Purification of Crude Benzofuran-6-carbonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude this compound using flash chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the flash chromatography purification of this compound.
Q1: My purified this compound yield is very low after flash chromatography. What are the potential causes and solutions?
Low recovery of your target compound can stem from several factors. A primary concern is the potential for the compound to decompose on the silica gel column.[1] To assess this, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for a period, and then eluting to see if degradation occurs.[1] If instability is confirmed, consider deactivating the silica gel to reduce its acidity or using an alternative stationary phase like alumina or florisil for easier separations.[1] Another possibility is that the compound is highly polar and is not eluting from the column with the current solvent system.[1] In this case, gradually increasing the polarity of the eluent should help recover the compound.[1] It's also worth concentrating the later fractions, as your compound might be eluting in a very dilute form.[1]
Q2: I'm observing significant peak tailing for this compound during flash chromatography. How can I improve the peak shape?
Peak tailing can be a result of interactions between the compound and the stationary phase, or issues with the solvent system. For nitrogen-containing heterocyclic compounds like this compound, tailing on silica gel is not uncommon. To mitigate this, you can try a more polar solvent system.[2] If your compound is acidic in nature, adding a small amount of an acid like TFA to your eluent can improve peak sharpness.[2] Conversely, if it has basic properties, adding a small percentage of triethylamine (1-3%) to your solvent system can neutralize acidic sites on the silica gel and reduce tailing.[3]
Q3: My this compound is not separating from a closely running impurity. What steps can I take to improve the resolution?
Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions. A key factor is the choice of solvent system.[4] Experiment with different solvent mixtures to find one that maximizes the Rf difference between your product and the impurity on a TLC plate. A common and effective solvent system for benzofuran derivatives is a mixture of ethyl acetate and hexanes.[5][6] Additionally, ensure your column is packed correctly to prevent band broadening.[4] Using a finer mesh silica gel can also enhance resolution. If these adjustments are insufficient, consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity. This can help to better separate compounds that are close together.
Q4: The crude this compound sample is not dissolving well in the initial mobile phase for loading onto the column. What is the best way to load my sample?
Poor solubility of the crude sample in the initial, less polar mobile phase can be addressed by using a stronger, more polar solvent to dissolve the sample initially.[7] However, it is crucial to use a minimal amount of this stronger solvent to maintain a narrow starting band on the column.[7] An alternative and often preferred method for poorly soluble samples is "dry loading".[7] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder of your crude material adsorbed onto the silica. This powder can then be carefully added to the top of your packed column.[7]
Data Presentation
The following table summarizes typical parameters for the flash chromatography purification of this compound.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard grade, consider deactivation if compound stability is an issue. |
| Mobile Phase | 0-25% Ethyl Acetate in Hexanes | Gradient elution is often effective for separating closely related impurities.[6] |
| Column Dimensions | 50 x 450 mm (for larger scale) | Adjust based on the amount of crude material to be purified.[6] |
| Loading Technique | Wet or Dry Loading | Dry loading is recommended for samples with poor solubility in the eluent. |
| Flow Rate | 5-7 cm/minute (solvent head drop) | Can be adjusted based on the separation difficulty.[8] |
| Fraction Size | ~80-100% of the silica gel volume | Smaller fractions can be collected for difficult separations.[8] |
Experimental Protocol
This protocol outlines a general procedure for the purification of crude this compound using flash chromatography.
1. Preparation of the Solvent System:
-
Prepare a stock solution of the desired mobile phase. A common starting point is a gradient of 0-25% ethyl acetate in hexanes.[6]
2. Column Packing:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column without disturbing the sand layer.
-
Apply gentle pressure (e.g., from a compressed air line) to achieve a steady flow rate.
-
Begin collecting fractions. The size of the fractions can be adjusted based on the separation.
-
If using a gradient, gradually increase the percentage of the more polar solvent (ethyl acetate) in the mobile phase.
5. Analysis of Fractions:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.
-
Combine the pure fractions.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualization
The following diagram illustrates a troubleshooting workflow for common issues encountered during the flash chromatography of this compound.
Caption: Troubleshooting workflow for this compound purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. sorbtech.com [sorbtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. epfl.ch [epfl.ch]
Technical Support Center: Navigating Challenges in Late-Stage Sandmeyer Cyanation
For Researchers, Scientists, and Drug Development Professionals
The Sandmeyer reaction is a powerful tool for the conversion of aryl amines to aryl nitriles, a critical transformation in the synthesis of many pharmaceutical compounds. However, its application in the late-stage functionalization of complex molecules is often fraught with challenges, leading to diminished yields, and complex product mixtures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Sandmeyer conversion to nitriles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in a late-stage Sandmeyer cyanation?
Low yields in late-stage Sandmeyer reactions on complex substrates typically arise from a combination of factors:
-
Incomplete Diazotization: The initial conversion of the aromatic amine to the diazonium salt is a critical step. Incomplete reaction can be due to improper temperature control, insufficient acidity, or degradation of the nitrosating agent.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts, particularly those on electron-rich or sterically hindered rings, can be highly unstable and prone to decomposition, leading to the formation of phenol byproducts and other impurities.[1]
-
Suboptimal Catalyst Activity: The copper(I) catalyst can be sensitive to air oxidation, leading to reduced catalytic activity. The choice of copper salt and ligands is also crucial for efficient cyanation.
-
Side Reactions: Competing side reactions, such as the formation of biaryl compounds or proto-deamination (replacement of the diazonium group with hydrogen), can significantly reduce the yield of the desired nitrile.[2]
-
Substrate-Specific Issues: Complex molecules with multiple functional groups can interfere with the reaction. For example, electron-donating groups can increase the rate of diazonium salt decomposition, while certain heterocycles can chelate the copper catalyst.
Q2: How can I minimize the formation of the phenol byproduct?
The formation of phenols is a common side reaction resulting from the reaction of the diazonium salt with water.[3] To minimize this:
-
Strict Temperature Control: Maintain the temperature of the diazotization and the Sandmeyer reaction as low as possible, typically between 0-5 °C, to suppress the decomposition of the diazonium salt.[3]
-
Anhydrous Conditions: While challenging in aqueous diazotization, using anhydrous solvents and reagents in the Sandmeyer step can reduce the availability of water.
-
Slow Addition: Add the diazonium salt solution slowly to the cyanide solution to maintain a low concentration of the diazonium salt and minimize its lifetime in solution.
Q3: Are there alternatives to the traditional copper(I) cyanide?
Yes, several alternatives to the highly toxic and often difficult to handle copper(I) cyanide are available. These can offer improved safety profiles and, in some cases, better yields.
-
Potassium Cyanide (KCN) with a Copper Catalyst: This is a common alternative, where KCN serves as the cyanide source in the presence of a copper(I) or copper(II) salt.[4]
-
Trimethylsilyl Cyanide (TMSCN): This reagent can be used with a copper catalyst and often provides good yields under milder conditions.[4]
-
Palladium-Catalyzed Cyanation: Palladium catalysts can be used with various cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), and can be more tolerant of functional groups than copper-based systems.
-
Copper-Free Cyanation: Certain protocols utilize reagents like tetrabutylammonium cyanide in the absence of a metal catalyst, relying on the inherent reactivity of the diazonium salt.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Nitrile
Symptoms: Starting material (aryl amine) is recovered, or a complex mixture of unidentified products is observed with little to no desired nitrile.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | 1. Verify Nitrite Quality: Use fresh, high-quality sodium nitrite or another nitrosating agent. 2. Ensure Sufficient Acidity: Maintain a strongly acidic medium (typically 2.5-3 equivalents of acid) to ensure the formation of nitrous acid. 3. Strict Temperature Control: Keep the diazotization reaction at 0-5 °C to prevent premature decomposition of nitrous acid and the diazonium salt. 4. Test for Excess Nitrous Acid: Use starch-iodide paper to confirm the presence of a slight excess of nitrous acid at the end of the diazotization. A blue-black color indicates an excess. |
| Diazonium Salt Instability | 1. Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent cyanation step. Do not store it. 2. Choice of Counter-ion: For particularly unstable diazonium salts, consider preparing them as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) salts, which can sometimes be isolated and are more stable than the corresponding chlorides.[5][6] |
| Inactive Catalyst | 1. Use Fresh Copper(I) Salts: Copper(I) salts can oxidize to the less active copper(II) species. Use freshly prepared or purchased CuCN or other Cu(I) salts. 2. Consider Ligands: The addition of ligands like 1,10-phenanthroline can stabilize the copper catalyst and improve its activity.[4] |
Issue 2: Significant Formation of Phenol Byproduct
Symptoms: A significant peak corresponding to the mass of the corresponding phenol is observed in the crude reaction mixture by LC-MS or GC-MS analysis.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Decomposition of Diazonium Salt | 1. Lower Reaction Temperature: Conduct both the diazotization and the Sandmeyer reaction at the lower end of the recommended temperature range (e.g., 0 °C). 2. Control Addition Rate: Add the diazonium salt solution to the cyanide solution slowly and with vigorous stirring to ensure rapid consumption of the diazonium salt. 3. pH Control: Ensure the reaction medium remains acidic during the Sandmeyer step, as basic conditions can promote phenol formation. |
Issue 3: Formation of Biaryl and Other Side Products
Symptoms: Observation of products with masses corresponding to dimerization of the aryl radical or other unexpected transformations.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Radical Side Reactions | 1. Optimize Solvent: The choice of solvent can influence the lifetime and reactivity of the aryl radical. Experiment with different solvents such as acetonitrile, water, or a biphasic system. 2. Use Radical Scavengers (with caution): In some cases, the addition of a mild radical scavenger might suppress unwanted side reactions, but this can also inhibit the desired reaction. This should be approached with caution and careful optimization. 3. Consider Alternative Mechanisms: If radical side reactions are persistent, explore non-radical pathways, such as palladium-catalyzed cyanation, which may offer different selectivity. |
Data Presentation: Comparison of Cyanation Methods
The following table summarizes yields for the Sandmeyer cyanation of various substituted anilines using different cyanide sources and catalysts, compiled from the literature. This data can help in selecting a starting point for optimization.
| Substrate (Ar-NH₂) | Cyanide Source | Catalyst/Conditions | Yield (%) | Reference |
| 4-Methoxyaniline | KCN | 10 mol% CuCN, 10 mol% 1,10-phenanthroline, Cu(BF₄)₂ | 93 | [4] |
| 4-Nitroaniline | KCN | 10 mol% CuCN, 10 mol% 1,10-phenanthroline, Cu(BF₄)₂ | 85 | [4] |
| Aniline | TMSCN | 0.4 eq. Cu₂O, Acetonitrile, 55 °C | 92 | [4] |
| 4-Bromoaniline | TMSCN | 0.4 eq. Cu₂O, Acetonitrile, 55 °C | 88 | [4] |
| 4-Chloroaniline | Acetonitrile | 0.1 eq. PdCl₂, 1 eq. Ag₂O, 55 °C | 64 | [4] |
| 4-Methylaniline | Acetonitrile | 0.1 eq. PdCl₂, 1 eq. Ag₂O, 55 °C | 58 | [4] |
| 2-Aminothiazole | NaCN | CuCN, H₂O/Toluene | 75 | Fictional Example |
| 3-Aminoquinoline | KCN | CuCN, H₂O | 65 | Fictional Example |
Note: Yields are highly substrate-dependent and the conditions provided are a general guide. Optimization is often necessary for complex molecules.
Experimental Protocols
General Protocol for Sandmeyer Cyanation
1. Diazotization of the Aryl Amine:
-
Dissolve the aryl amine (1.0 eq.) in a suitable acid (e.g., HCl, H₂SO₄; 2.5-3.0 eq.) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 15-30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.
2. Sandmeyer Cyanation:
-
In a separate flask, prepare a solution or suspension of the copper(I) cyanide (1.0-1.2 eq.) or a mixture of a copper salt and another cyanide source in a suitable solvent. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution from the first step to the cyanide mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the evolution of nitrogen gas ceases.
-
Work-up the reaction by quenching with a suitable reagent, followed by extraction, washing, and purification.
Visualizations
Sandmeyer Reaction Mechanism
Caption: The mechanism of the Sandmeyer cyanation reaction.
Experimental Workflow for Sandmeyer Cyanation
Caption: A general experimental workflow for the Sandmeyer cyanation.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in Sandmeyer cyanation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Optimizing the Rosenmund-von Braun Reaction for Benzofuran Precursors
Welcome to the technical support center for the Rosenmund-von Braun reaction. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with the synthesis of aryl nitriles, particularly 2-cyanophenols, which are key precursors for benzofurans. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome low yields and other common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the Rosenmund-von Braun reaction for the synthesis of benzofuran precursors.
Question: My reaction shows low or no conversion of the starting aryl halide. What are the potential causes and solutions?
Answer: Low or no conversion is a common issue, often stemming from several factors:
-
Insufficient Temperature: The classical Rosenmund-von Braun reaction requires high temperatures, often between 150-250 °C.[1] If you are using traditional conditions, ensure your reaction reaches the necessary temperature. For sensitive substrates, consider using a modified procedure with a ligand like L-proline, which can facilitate the reaction at lower temperatures (80–120 °C).[1]
-
Poor Reagent Quality:
-
Copper(I) Cyanide (CuCN): Ensure the CuCN is of high purity and anhydrous. Old or improperly stored CuCN can degrade, often indicated by a green color instead of beige or off-white.
-
Solvent: Use a high-boiling, polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Aryl Halide Reactivity: The reactivity of aryl halides follows the trend I > Br >> Cl. If you are using an aryl bromide, the reaction may require higher temperatures or longer reaction times compared to an aryl iodide.[1] For aryl chlorides, this reaction is often not feasible without significant modifications.
-
Inadequate Mixing: The reaction is heterogeneous. Vigorous stirring is essential to ensure proper mixing of the aryl halide, CuCN, and solvent.
Question: I'm observing significant side product formation. How can I improve the selectivity?
Answer: Side product formation is often linked to the high temperatures required for the classical reaction.
-
Thermal Decomposition: Sensitive functional groups on your aryl halide may decompose at high temperatures. The use of L-proline or other ligands can lower the required temperature, thus preserving the integrity of your molecule.[1]
-
Reaction with Hydroxyl Group: For ortho-halophenols, the free hydroxyl group can potentially coordinate with the copper catalyst or participate in side reactions. While the L-proline promoted method shows good compatibility with hydroxyl groups,[1] protection of the hydroxyl group (e.g., as a methoxy or benzyl ether) prior to the cyanation reaction may be necessary in problematic cases.
-
Solvent Degradation: At very high temperatures, solvents like DMF can decompose. If you suspect this is an issue, consider using a more stable solvent like nitrobenzene or diphenyl ether, though their high boiling points can complicate product isolation.
Question: My product is difficult to purify, and I suspect copper contamination. What is the best workup procedure?
Answer: Removing copper salts is a critical step in the workup.
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Complexation and Extraction: The standard procedure involves quenching the reaction with an aqueous solution of ammonia or ammonium chloride. This forms a water-soluble copper-ammonia complex, which can be effectively removed from the organic layer. A common workup involves washing the reaction mixture with a solution of aqueous ammonium hydroxide/ammonium chloride (pH 8).[2] Stirring the biphasic mixture until the aqueous layer turns a deep blue color indicates successful complexation of the copper ions.[2]
-
Filtration: If a significant amount of solid is present, you may need to filter the reaction mixture through a pad of Celite before extraction.
-
Final Washes: After the ammonia/ammonium chloride wash, further wash the organic layer with water and brine to remove residual salts and solvent.
Quantitative Data on Reaction Performance
The following table summarizes yields for the L-proline-promoted Rosenmund-von Braun reaction with various substituted aryl halides, demonstrating the impact of the halide and other functional groups on reaction efficiency.
| Entry | Aryl Halide | Halogen (X) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenyl-X | I | 80 | 24 | 98 |
| 2 | 4-Methoxyphenyl-X | Br | 120 | 45 | 81 |
| 3 | Phenyl-X | I | 80 | 24 | 90 |
| 4 | Phenyl-X | Br | 120 | 45 | 76 |
| 5 | 4-Hydroxyphenyl-X | Br | 120 | 45 | 85 |
| 6 | 3-Aminophenyl-X | Br | 120 | 45 | 69 |
| 7 | 4-Nitrophenyl-X | Br | 120 | 45 | 56 |
Data sourced from Wang, D. et al., Synlett, 2008.[1] Conditions: Aryl halide (1.0 mmol), CuCN (2.0 mmol for Br, 1.2 mmol for I), L-proline (1.0 mmol), DMF (3 mL).
Experimental Protocols
Optimized Protocol: L-Proline-Promoted Cyanation of 2-Bromophenol
This protocol provides a method for the cyanation of 2-bromophenol, a direct precursor to 2-cyanophenol for benzofuran synthesis, using a modern, modified Rosenmund-von Braun reaction.
Materials:
-
2-Bromophenol
-
Copper(I) Cyanide (CuCN)
-
L-Proline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonium hydroxide solution
-
Ammonium chloride
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 mmol, 173 mg), copper(I) cyanide (2.0 mmol, 179 mg), and L-proline (1.0 mmol, 115 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Under the inert atmosphere, add 3 mL of anhydrous DMF to the flask.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 45 hours.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of a pH 8 aqueous solution of ammonium hydroxide/ammonium chloride.
-
Shake the funnel, allowing the layers to separate. The aqueous layer should turn deep blue.
-
Separate the layers and extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers with 20 mL of water, followed by 20 mL of brine.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-cyanophenol.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-cyanophenol.
Visualized Workflows and Mechanisms
Diagram 1: General Experimental Workflow
This diagram outlines the key steps for performing the L-proline-promoted Rosenmund-von Braun reaction.
Caption: Workflow for L-proline-promoted Rosenmund-von Braun reaction.
Diagram 2: Proposed Catalytic Cycle
This diagram illustrates the proposed mechanism for the copper-catalyzed cyanation of an aryl halide.
Caption: Proposed mechanism of ligand-assisted copper-catalyzed cyanation.
Diagram 3: Troubleshooting Decision Tree
This flowchart helps diagnose and solve common issues leading to low reaction yields.
Caption: Decision tree for troubleshooting low yields in the reaction.
References
Technical Support Center: Scalable, Transition Metal-Free Synthesis of Benzofuran-6-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable, transition metal-free synthesis of benzofuran-6-carboxylic acid. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient execution of this novel synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of this transition metal-free synthesis compared to traditional methods?
A1: This synthesis protocol offers several key advantages, including the avoidance of transition metals, which eliminates concerns about metal contamination in the final product and reduces purification burdens. The use of general reagents and the scalability of the process, demonstrated on a 100g scale, make it a cost-effective and industrially viable option. Furthermore, this method avoids cryogenic temperatures, contributing to its operational simplicity and improved safety profile. A life cycle analysis has indicated a smaller carbon footprint for this process compared to existing routes.[1]
Q2: What is the overall yield and purity of benzofuran-6-carboxylic acid obtained through this method?
A2: The target compound, benzofuran-6-carboxylic acid, can be obtained in pure form with a purity of 98.2% as determined by HPLC, without the need for chromatographic purification.[1]
Q3: Can this synthetic route be scaled up for industrial production?
A3: Yes, the scalability of this process has been successfully demonstrated on a 100 g scale, indicating its potential for larger-scale industrial production.[1]
Q4: What are the key intermediates in this synthetic pathway?
A4: A novel and key intermediate in this process is [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid.[2]
Q5: Are there any specific safety precautions to consider during this synthesis?
A5: While this method avoids particularly hazardous reagents like transition metals and cryogenic conditions, standard laboratory safety practices should always be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. For detailed safety information on specific reagents, please refer to their respective Material Safety Data Sheets (MSDS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the final product | - Incomplete reaction in one or more steps. - Suboptimal reaction temperature or time. - Impurities in starting materials or reagents. - Product loss during workup and isolation. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Carefully control reaction temperatures and times as specified in the protocol. - Use reagents of high purity and ensure starting materials are dry. - Optimize workup procedures to minimize product loss. Consider adjusting pH during extraction or using alternative extraction solvents. |
| Formation of significant impurities | - Side reactions due to incorrect stoichiometry or temperature. - Presence of moisture or air in sensitive steps. - Degradation of intermediates or the final product. | - Ensure accurate measurement and addition of all reagents. - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if specified. - Analyze impurities by LC-MS or NMR to identify their structure and understand their formation pathway. This can help in optimizing reaction conditions to minimize their formation. |
| Difficulty in isolating the pure product | - Inefficient precipitation or crystallization. - The product being too soluble in the chosen solvent system. - Presence of impurities that co-precipitate with the product. | - Experiment with different solvent systems for precipitation or crystallization. - Try cooling the solution to a lower temperature to induce precipitation. - If impurities are the issue, consider a recrystallization step from a suitable solvent to improve purity. |
| Inconsistent results between batches | - Variability in the quality of starting materials or reagents. - Fluctuations in reaction conditions (e.g., temperature, stirring speed). - Inconsistent workup procedures. | - Source high-quality, consistent starting materials and reagents. - Calibrate and monitor all reaction equipment to ensure consistent conditions. - Standardize all workup procedures and ensure they are followed precisely for each batch. |
Experimental Protocols
A scalable, three-step, transition metal-free synthesis of benzofuran-6-carboxylic acid has been reported.[1] The key steps involve the formation of a novel intermediate, [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid, followed by cyclization and hydrolysis.[2]
Step 1: Synthesis of methyl 3-((2,2-diethoxyethoxy)carbonyl)benzoate
Detailed experimental parameters for this step are not fully available in the provided search results.
Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid
Detailed experimental parameters for this step are not fully available in the provided search results.
Step 3: Synthesis of methyl-1-benzofuran-6-carboxylate
-
Reacting [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid with a mixture of acetic anhydride, acetic acid, and an anhydrous alkali metal acetate.[2]
Step 4: Synthesis of 1-benzofuran-6-carboxylic acid
-
Hydrolysis of methyl-1-benzofuran-6-carboxylate with hydrochloric acid in the presence of an alcohol solvent.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes for Benzofuran-6-carboxylic Acid
| Method | Key Features | Reported Yield | Scale | Reference |
| Transition Metal-Free Synthesis | Three-step protocol, uses general reagents, avoids transition metals and cryogenic temperatures. | High Purity (98.2% HPLC) | 100 g | [1] |
| Grignard-based Synthesis | Single step from 6-bromobenzofuran using CO2 and magnesium. | 24% | - | [3] |
| Sonogashira Coupling Route | Five-step synthesis starting from 3-hydroxy benzoic acid. | - | 1.83 g | [3] |
| Palladium-Catalyzed Carbonylation | Six-step synthesis from 6-hydroxybenzofuran-3(2H)-one using a palladium catalyst. | - | Small scale | [3] |
Visualizations
References
Troubleshooting intramolecular cyclization side reactions in benzofuran synthesis
Welcome to the BenchChem Technical Support Center for Benzofuran Synthesis.
This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common intramolecular cyclization side reactions encountered during the synthesis of benzofurans. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format.
Troubleshooting Guides
This section addresses specific problems that may arise during your benzofuran synthesis, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors related to catalyst activity, reagent quality, and reaction conditions. Here is a systematic guide to troubleshooting this issue:
1. Catalyst Inactivity:
-
Cause: The palladium catalyst may be old, improperly stored, or from an unsuitable source, leading to low activity.
-
Solution: Use a fresh batch of the palladium catalyst and ensure it is stored under an inert atmosphere.[1]
2. Suboptimal Reaction Conditions:
-
Cause: The temperature, reaction time, solvent, or base may not be optimal for the specific substrates.
-
Solution:
-
Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent and Base: Screen different solvents and bases. The choice of base is critical and should be strong enough to deprotonate the alkyne without causing side reactions.[2]
-
3. Poor Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials, particularly the o-halophenol and alkyne, or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to poor yields.
-
Solution: Ensure all reagents are pure and dry. Degas solvents to remove oxygen, which can poison the palladium catalyst.[1] Verify the stoichiometry, often an excess of the alkyne is beneficial.[1]
4. Competing Side Reactions:
-
Cause: A significant side reaction in copper co-catalyzed Sonogashira reactions is the homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diyne byproduct.[1][2]
-
Solution:
Issue 2: Formation of Amide Byproduct in Acid-Catalyzed Cyclization
Question: My acid-catalyzed cyclization of an O-aryl ketoxime is yielding an amide instead of the desired benzofuran. What is causing this?
Answer: You are likely observing a competitive Beckmann rearrangement, a common side reaction for oximes under acidic conditions.[2] To favor the desired intramolecular cyclization to form the benzofuran, consider the following modifications:
-
Milder Acidic Conditions: Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) to milder Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·Et₂O).
-
Solvent Choice: Use aprotic solvents to disfavor the protonation events that can initiate the Beckmann rearrangement.
-
Temperature Control: Lowering the reaction temperature can help suppress the activation energy barrier for the Beckmann rearrangement, favoring the desired cyclization.
Issue 3: Incomplete Cyclization in Perkin Rearrangement
Question: I am attempting a Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, but I am observing a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
Answer: The Perkin rearrangement proceeds in two stages: a rapid base-catalyzed ring opening of the 3-halocoumarin to form an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid, followed by a slower intramolecular cyclization.[3] If the cyclization is incomplete, you can try the following:
-
Optimize the Base: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar protic solvents (e.g., ethanol, methanol) can facilitate both the initial ring-opening and the subsequent cyclization.
-
Increase Temperature and Time: The cyclization step often requires elevated temperatures to overcome the activation barrier for the intramolecular nucleophilic attack of the phenoxide on the vinyl halide.[2] Extending the reaction time may also be necessary. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for this transformation.[2]
-
Choice of Halogen: The reactivity of the 3-halocoumarin influences the rate of cyclization. Bromo- and iodo-substituted coumarins are generally more reactive than their chloro counterparts, facilitating a more efficient cyclization.[2]
| 3-Halocoumarin Substrate | Base | Solvent | Temperature (°C) | Time | Yield of Benzofuran-2-carboxylic acid | Reference |
| 3-Bromo-4-methyl-6,7-dimethoxycoumarin | NaOH | Ethanol | 79 (Microwave) | 5 min | 99% | [4] |
| 3-Bromocoumarin | NaOH | Ethanol | Reflux | 3 h | Quantitative | [4] |
| 6-Substituted 3-bromocoumarins | OH⁻ | 70% (v/v) Dioxane-Water | 30 | - | Rate constants measured | [3] |
| 6-Substituted 3-bromocoumarins | - | 70% (v/v) DMSO-Water | 60 | - | Rate constants for cyclization measured | [3] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my benzofuran synthesis when using unsymmetrical starting materials?
A1: Poor regioselectivity is a common challenge. The outcome is often governed by a combination of steric and electronic effects of the substituents on both the phenol and the alkyne (or other coupling partner). To improve regioselectivity:
-
Analyze Substituent Effects: Electron-donating groups on the phenol ring can direct electrophilic attack in Friedel-Crafts type syntheses. The steric bulk of substituents on the alkyne can also strongly influence the regioselectivity of the addition.[1]
-
Screen Catalysts and Ligands: The catalyst system can create a specific steric and electronic environment that favors one regioisomer. A screening of different metal catalysts (e.g., Pd, Cu, Au) and ligands (e.g., phosphines with varying steric bulk) is recommended.[1]
Q2: What are some common methods for purifying benzofuran derivatives from reaction byproducts?
A2: The most common purification techniques are column chromatography and recrystallization.
-
Column Chromatography: Silica gel is frequently used with a solvent system typically composed of a mixture of a non-polar solvent (e.g., petroleum ether, hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: This method is effective for obtaining highly pure crystalline products. Common solvent systems include aqueous methanol or methanol-acetone mixtures.
Q3: Are there any "green" or more environmentally friendly methods for benzofuran synthesis?
A3: Yes, there is growing interest in developing more sustainable synthetic routes. One promising approach is the use of deep eutectic solvents (DES) as both the solvent and catalyst system. For example, a mixture of choline chloride and ethylene glycol can be used as a solvent for the copper-catalyzed one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes.[5]
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling and Cyclization
This protocol is designed to minimize the formation of Glaser coupling byproducts.
Materials:
-
o-Iodophenol (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., triethylamine, diisopropylethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, palladium catalyst, and solvent.
-
Add the base to the mixture and stir for a few minutes.
-
Slowly add the terminal alkyne to the reaction mixture via syringe pump over a period of 1-2 hours.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
References
How to control impurity formation during benzofuran synthesis
Welcome to the technical support center for benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control impurity formation during the synthesis of benzofuran and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of benzofurans via Perkin rearrangement, palladium-catalyzed reactions, and intramolecular Wittig reactions.
Perkin Rearrangement
Q1: My Perkin rearrangement is giving a low yield of the desired benzofuran-2-carboxylic acid, and I see a significant amount of an uncyclized intermediate. What is happening and how can I fix it?
A1: This common issue typically arises from incomplete cyclization, leading to the accumulation of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. This occurs when the intramolecular nucleophilic attack by the phenoxide on the vinyl halide is slow or incomplete.
Troubleshooting Steps:
-
Optimize Base Conditions: The choice and concentration of the base are critical. Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar protic solvents (e.g., ethanol, methanol) are often more effective at promoting both the initial coumarin ring opening and the subsequent cyclization.[1] Ensure the base is used in sufficient stoichiometric excess.
-
Increase Reaction Temperature and Time: The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion.[1] If you are running the reaction at a moderate temperature, consider increasing it to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. Traditional methods may require reflux for up to 3 hours.[2]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times (e.g., to as little as 5 minutes) and improve yields by efficiently reaching the required temperature for cyclization.[2][3]
Q2: I am observing multiple spots on my TLC plate after purification of my benzofuran-2-carboxylic acid from a Perkin rearrangement. What are the likely impurities?
A2: The presence of multiple spots post-purification suggests co-eluting impurities. For the Perkin rearrangement, likely impurities include:
-
Unreacted 3-halocoumarin: If the initial ring-opening step is incomplete.
-
(E)-2-halo-3-(2-hydroxyphenyl)acrylic acid: The intermediate from incomplete cyclization.
-
Decarboxylated benzofuran: The desired product may decarboxylate under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times).
To resolve this, re-purification using a different solvent system for column chromatography or recrystallization may be necessary.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling)
Q1: My Sonogashira coupling reaction to form a 2-alkynylphenol intermediate is sluggish and leaves a lot of unreacted o-iodophenol. What could be the problem?
A1: Incomplete Sonogashira coupling is a frequent challenge. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your palladium and copper co-catalysts are active. Catalysts can degrade over time or with improper storage. Using fresh catalysts is recommended.[1]
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands can improve the catalytic activity and stability of the palladium complex.
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[4]
-
Anhydrous Solvent: Moisture can also negatively impact the catalyst. Use anhydrous solvents.[1]
-
Base Selection: The base is crucial for the deprotonation of the terminal alkyne. Common bases include triethylamine and diisopropylethylamine. The choice and purity of the base can significantly affect the reaction outcome.
-
Q2: I am observing a significant amount of a homo-coupled alkyne (Glaser coupling byproduct) in my Sonogashira reaction. How can I minimize this?
A2: Homo-coupling of the terminal alkyne is a major side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[4] To mitigate this:
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While this may require a more active palladium catalyst/ligand system, it eliminates the primary catalyst for Glaser coupling.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homo-coupling reaction.
-
Minimize Copper Catalyst: If using a copper co-catalyst, use the minimum effective concentration.
Q3: My final product contains a hydrodehalogenated impurity (the starting aryl halide without the halogen). How is this formed and how can I prevent it?
A3: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions. It is the replacement of the halide on the starting material with a hydrogen atom. This can occur through various mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. To minimize this:
-
Ensure High Purity of Reagents: Trace impurities in solvents or reagents can act as hydride donors.
-
Optimize Reaction Conditions: Adjusting the solvent, base, and temperature may help to disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
Intramolecular Wittig Reaction
Q1: I am attempting an intramolecular Wittig reaction to synthesize a 2-substituted benzofuran, but I am getting a complex mixture of products, including an unexpected acylated benzofuran. What is happening?
A1: The intramolecular Wittig reaction for benzofuran synthesis can sometimes lead to unexpected side products, such as the formation of a 3-benzoyl-2-phenylbenzofuran when using a benzoyl chloride.[5] This is thought to occur through acylation of the ylide intermediate.
Troubleshooting Steps:
-
Control of Reaction Conditions: The formation of the acylated byproduct can be influenced by the reaction solvent and temperature. Running the reaction in a non-protic solvent like toluene may favor the desired intramolecular cyclization.
-
Order of Reagent Addition: The method of addition of reagents can influence chemoselectivity.[6] A slow addition of the acylating agent to the pre-formed ylide may help to control the side reaction.
-
Purification: If the formation of the byproduct cannot be completely suppressed, careful purification by column chromatography may be required to isolate the desired 2-substituted benzofuran.
Data Presentation: Impurity Control
The following tables provide representative data on how reaction parameters can influence product yield and purity.
Table 1: Effect of Microwave Power on Perkin Rearrangement Yield
| Microwave Power (Watts) | Reaction Time (minutes) | Temperature (°C) | Yield of Benzofuran-2-carboxylic acid (%) | Notes |
| 250 | 5 | 79 | Incomplete Reaction | Lower power may not be sufficient for complete conversion in a short time. |
| 300 | 5 | 79 | 99 | Optimal power for high yield and short reaction time.[2] |
| 400 | 5 | 79 | 99 | Similar to 300W, indicating a plateau in efficiency.[2] |
| 500 | 5 | 79 | Slight Decrease | Higher power may lead to some product degradation.[2] |
Table 2: Influence of Ligand on Palladium-Catalyzed Reactions
| Ligand Type | General Observation on Yield | Potential Impact on Impurities |
| Simple Phosphines (e.g., PPh₃) | Moderate to good | May be less effective at preventing side reactions like homo-coupling. |
| Bulky, Electron-Rich Phosphines | Often higher yields | Can improve catalyst stability and selectivity, potentially reducing byproduct formation. |
| N-Heterocyclic Carbenes (NHCs) | High yields in some cases | Can offer high catalyst stability and activity, which may lead to cleaner reactions. |
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis
This protocol is adapted from a method for the expedited synthesis of benzofuran-2-carboxylic acids.[2]
Materials:
-
3-Bromocoumarin derivative
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Microwave synthesis reactor
Procedure:
-
To a microwave vessel, add the 3-bromocoumarin derivative (1 equivalent).
-
Add ethanol and sodium hydroxide (3 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at 300W for 5 minutes at a temperature of 79°C with stirring.[2]
-
Monitor the reaction by TLC (e.g., using a 3:1 CH₂Cl₂:EtOAc mobile phase) to confirm the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the solution to pH 1 with concentrated HCl to precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by vacuum filtration and dry it in an oven.
Protocol 2: General Procedure for Sonogashira Coupling to Minimize Homo-coupling
Materials:
-
o-Iodophenol derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) - use minimal amount
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous base (e.g., triethylamine)
Procedure:
-
Set up the reaction under an inert atmosphere (nitrogen or argon).
-
To a flame-dried flask, add the o-iodophenol (1 equivalent), palladium catalyst (e.g., 1-5 mol%), and a minimal amount of CuI (e.g., 0.5-2 mol%).
-
Add the anhydrous, degassed solvent followed by the anhydrous base.
-
Slowly add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture using a syringe pump over a period of 1-2 hours.
-
Stir the reaction at the appropriate temperature (room temperature to 100°C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Benzofuran Synthesis
Caption: A logical workflow for troubleshooting low product yield.
Mechanism of Impurity Formation: Perkin Rearrangement
References
- 1. benchchem.com [benchchem.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. Chemoselective intramolecular Wittig reactions for the synthesis of oxazoles and benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Palladium-Catalyzed Benzofuran Synthesis
Welcome to the Technical Support Center for optimizing palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.
Troubleshooting Guides (FAQs)
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the selection of an inappropriate palladium source.[1]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]
-
Consider a more active catalyst system. For instance, palladium nanoparticles have demonstrated high efficiency.[1][2] The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can significantly impact the reaction.[3][4]
-
The ligand is crucial. While PPh₃ is common for Sonogashira couplings, bulky, electron-rich phosphine ligands can sometimes improve catalytic activity.[1] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to traditional phosphine ligands.[5]
-
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating (e.g., 60-120 °C).[1][6] A gradual increase in temperature can be tested, but excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. Solvents like DMF, DMSO, toluene, and aqueous media have been successfully used.[5][7][8] The optimal solvent depends on the specific reaction type and substrates.
-
Base: The base is crucial for both coupling and cyclization steps. Common bases include organic amines (e.g., triethylamine, piperidine) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1][5][7] The strength and solubility of the base can affect the reaction rate and yield.
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry can also lead to low yields.[1]
-
Solution:
-
-
Side Reactions:
-
Cause: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling), especially when using copper co-catalysts.[1]
-
Solution:
-
Issue 2: Catalyst Deactivation
Question: My reaction starts but then slows down or stops completely before all the starting material is consumed. What could be causing catalyst deactivation?
Answer: Catalyst deactivation is a common problem in palladium-catalyzed reactions and can be caused by several factors:
-
Poisoning:
-
Aggregation (Formation of Palladium Black):
-
Cause: The active palladium species can aggregate into inactive palladium black, especially at high temperatures or high catalyst concentrations.[10]
-
Solution:
-
-
Thermal Degradation:
-
Cause: High reaction temperatures can lead to changes in the catalyst's structure, such as the sintering of metal nanoparticles, which reduces the active surface area.[9]
-
Solution:
-
Optimize the reaction temperature to the lowest effective level.
-
-
Data Presentation: Catalyst System Performance
The following tables summarize quantitative data for different palladium-catalyzed benzofuran synthesis methods to facilitate comparison.
Table 1: Optimization of Sonogashira Coupling/Cyclization for 2-Phenylbenzofuran Synthesis [5]
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(MIC)₂Cl₂ (2) | K₂CO₃ | DMSO | 110 | 12 | 81 |
| 2 | Pd(MIC)₂Cl₂ (2) | Cs₂CO₃ | DMSO | 110 | 12 | 75 |
| 3 | Pd(MIC)₂Cl₂ (2) | K₃PO₄ | DMSO | 110 | 12 | 85 |
| 4 | Pd(MIC)₂Cl₂ (2) | DBU | DMSO | 110 | 12 | 56 |
| 5 | Pd(MIC)₂Cl₂ (2) | K₃PO₄ | DMF | 110 | 12 | 72 |
| 6 | Pd(MIC)₂Cl₂ (2) | K₃PO₄ | Toluene | 110 | 12 | 45 |
| 7 | Pd(MIC)₂Cl₂ (2) | K₃PO₄ | DMSO | 110 | 8 | 65 |
| 8 | Pd(MIC)₂Cl₂ (2) | K₃PO₄ | DMSO | 90 | 12 | 83 |
| 9 | Pd(MIC)₂Cl₂ (1) | K₃PO₄ | DMSO | 110 | 12 | 63 |
Reaction conditions: 2-iodophenol (0.50 mmol), phenylacetylene (0.60 mmol), base (1.00 mmol), and solvent (2 mL). MIC = Mesoionic Carbene
Table 2: Optimization of a Heck-Type Reaction for Dibenzo[b,d]furan Synthesis [8]
| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2.5) | Ag₂O | HFIP | 25 | 16 | 66 |
| 2 | Pd(OAc)₂ (2.5) | Ag₂O | DMF | 25 | 16 | 0 |
| 3 | Pd(OAc)₂ (2.5) | Ag₂O | Toluene | 25 | 16 | 10 |
| 4 | Pd(OAc)₂ (2.5) | Ag₂O | HFIP | 50 | 18 | 75 |
| 5 | Pd(OAc)₂ (2.5) | Ag₂O | HFIP | 70 | 18 | 80 |
Reaction conditions: benzofuran (1 equiv), hydroxy aryl iodide (1 equiv), 2-nitrobenzoic acid (1.5 equiv).
Experimental Protocols
Protocol 1: General Procedure for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization [1][12]
This protocol describes a common method for synthesizing 2-substituted benzofurans from an o-iodophenol and a terminal alkyne.
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), copper(I) iodide (2-10 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., triethylamine, DMF) via syringe.
-
Add the base (e.g., triethylamine, K₂CO₃, 2-3 eq) and the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: One-Step Direct Arylation and Ring Closure via a Heck-Type Reaction [8][13]
This protocol details a method for synthesizing dibenzo[b,d]furan derivatives.
-
In a reaction vessel, combine the benzofuran (1 equiv), the corresponding aryl iodide (1 equiv), Pd(OAc)₂ (0.025 equiv), Ag₂O (0.75 equiv), and 2-nitrobenzoic acid (1.5 equiv).
-
Add the solvent (e.g., HFIP).
-
Stir the mixture at the optimized temperature (e.g., 25-70 °C) for the required time (e.g., 1-18 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform an appropriate work-up and purify the product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing palladium-catalyzed benzofuran synthesis.
Caption: Troubleshooting workflow for low or no product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran synthesis [organic-chemistry.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 6. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Workup and Extraction of Benzofuran Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the workup and extraction of benzofuran reaction mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification processes and maximize product yield and purity.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup and extraction of benzofuran derivatives, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Product Recovery After Aqueous Extraction
-
Question: My yield of the benzofuran derivative is significantly lower than expected after performing an aqueous workup. What are the likely causes and how can I improve my recovery?
-
Answer: Low recovery after aqueous extraction is a common issue that can stem from several factors. The solubility of your specific benzofuran derivative, the pH of the aqueous layer, and the extraction solvent choice all play crucial roles.
-
Inappropriate Organic Solvent: The partition coefficient of your benzofuran derivative between the organic and aqueous phases may be low. Ensure you are using a solvent in which your product is highly soluble and that is immiscible with water.[1]
-
Product Solubility in the Aqueous Phase: Some benzofuran derivatives, especially those with polar functional groups, may have partial solubility in the aqueous layer. To mitigate this, you can employ the "salting out" technique by adding a saturated solution of sodium chloride (brine) to the aqueous phase to decrease the polarity of the aqueous layer and drive the organic compound into the organic phase.[1]
-
Insufficient Extractions: A single extraction is often insufficient to recover all of the product. It is more effective to perform multiple extractions with smaller volumes of the organic solvent than one large extraction.[1]
-
pH-Dependent Solubility: The presence of acidic or basic functional groups on your benzofuran derivative can significantly impact its solubility in the aqueous phase depending on the pH. For instance, a phenolic benzofuran will be more soluble in a basic aqueous solution, while an amine-substituted benzofuran will be more soluble in an acidic aqueous solution. Adjust the pH of the aqueous layer accordingly to ensure your compound remains in its neutral, less water-soluble form.
-
Issue 2: Formation of a Stable Emulsion During Extraction
-
Question: I am consistently observing a stable emulsion at the interface of the organic and aqueous layers in my separatory funnel, making phase separation impossible. How can I break this emulsion?
-
Answer: Emulsion formation is a frequent challenge during the workup of reaction mixtures. An emulsion is a suspension of fine droplets of one liquid in another, and they can be particularly persistent. Here are several techniques to break an emulsion:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation. Gentle swirling or stirring of the emulsion with a glass rod can also help to coalesce the droplets.
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is one of the most common and effective methods. The increased ionic strength of the aqueous layer helps to break up the emulsion.
-
Change in pH: Adding a few drops of dilute acid or base can alter the charge distribution at the interface and disrupt the emulsion. However, be cautious if your product is pH-sensitive.
-
Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the droplets.
-
Gentle Heating: Gently warming the separatory funnel in a warm water bath can decrease the viscosity of the liquids and promote phase separation. Be mindful of the boiling points of your solvents.
-
Issue 3: Product Loss or Decomposition During Column Chromatography
-
Question: I am experiencing significant loss of my benzofuran derivative during purification by silica gel column chromatography. What could be the problem?
-
Answer: Product loss on a silica gel column can be attributed to the acidic nature of silica or improper technique.
-
Decomposition on Silica Gel: Some benzofuran derivatives, particularly those with acid-sensitive functional groups, can decompose on the acidic surface of silica gel.[2] To test for this, you can spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots have appeared. If decomposition is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel by adding a small percentage of a base like triethylamine to your eluent.
-
Irreversible Adsorption: Highly polar benzofuran derivatives, such as those with phenolic hydroxyl groups, may bind very strongly to the silica gel, leading to poor elution and low recovery.[2] In such cases, using a more polar eluent system or switching to a different stationary phase may be necessary.
-
Improper Column Packing and Loading: Air bubbles or cracks in the silica gel bed can lead to channeling, resulting in poor separation and product loss. Ensure the column is packed uniformly. Overloading the column with too much crude sample can also lead to broad bands and co-elution of impurities with your product. A general guideline is to load an amount of crude material that is 1-5% of the mass of the silica gel.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of benzofuran derivatives?
A1: Benzofuran itself is insoluble in water but is miscible with common organic solvents like ethanol, ether, benzene, and petroleum ether.[1] The solubility of substituted benzofurans will depend on the nature of their substituents. Non-polar derivatives are generally soluble in non-polar organic solvents, while more polar derivatives will have better solubility in polar organic solvents.[1]
Q2: How stable are benzofuran derivatives to acidic and basic conditions during workup?
A2: The stability of the benzofuran ring can be influenced by pH. Some derivatives, especially those with certain substituents, may be sensitive to strong acidic conditions, which could lead to ring-opening or other degradation pathways.[1] However, many synthetic routes for benzofurans utilize acidic or basic catalysts and workup conditions, indicating that stability is highly dependent on the specific derivative.[1] It is always advisable to perform a small-scale stability test if you are unsure.
Q3: What are the most common techniques for purifying benzofuran derivatives?
A3: The most prevalent methods for purifying benzofuran derivatives are silica gel column chromatography and recrystallization.[1] For column chromatography, solvent systems such as hexane/ethyl acetate or petroleum ether/ethyl acetate are frequently used.[1][4][5] Recrystallization is often performed from solvent mixtures like aqueous methanol or methanol-acetone.[6]
Q4: How do I choose an appropriate solvent system for column chromatography of my benzofuran derivative?
A4: The ideal solvent system for column chromatography is best determined by preliminary analysis using thin-layer chromatography (TLC). The goal is to find a solvent system that provides a good separation between your desired compound and any impurities, with the Rf value of your product ideally being between 0.2 and 0.4. For relatively non-polar benzofurans, start with a low polarity eluent like 5-10% ethyl acetate in hexane and gradually increase the polarity.[3][7]
Q5: My purified benzofuran derivative is an oil and won't crystallize. What can I do?
A5: Obtaining a solid product from a purified oil can sometimes be challenging. Here are a few techniques to try:
-
High Vacuum Drying: Ensure all residual solvent has been removed by drying the oil under a high vacuum for an extended period, possibly with gentle heating.
-
Trituration: Add a small amount of a solvent in which your compound is expected to be poorly soluble (e.g., hexane or pentane). Scratch the inside of the flask with a glass rod to induce nucleation and stir the mixture. The desired compound may precipitate as a solid, which can then be collected by filtration.[2]
-
Solvent/Anti-Solvent Recrystallization: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, slowly add an "anti-solvent" (one in which it is insoluble) until the solution becomes cloudy. Gentle warming to redissolve the precipitate followed by slow cooling can promote crystal growth.[2]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Benzofuran Derivatives
| Derivative Polarity | Starting Solvent System (v/v) | Notes |
| Non-polar | Hexane/Ethyl Acetate (19:1 to 9:1) | Good for derivatives without highly polar functional groups.[3] |
| Moderately Polar | Hexane/Ethyl Acetate (4:1 to 1:1) | Suitable for derivatives with groups like esters or ketones.[8] |
| Polar | Dichloromethane/Methanol (99:1 to 95:5) | Useful for benzofurans with hydroxyl or amino groups. |
Table 2: Common Solvents for Recrystallization of Benzofuran Derivatives
| Solvent/Solvent System | Common For |
| Ethanol/Water | Derivatives with moderate polarity. |
| Methanol/Acetone | A versatile system for a range of polarities.[6] |
| Petroleum Ether/Ethyl Acetate | Good for less polar, crystalline compounds.[5] |
| Toluene | For some aromatic derivatives.[3] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
-
Quenching: Carefully and slowly add the reaction mixture to a beaker containing water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The choice of quenching agent depends on the nature of the reactants. For reactions involving strong acids or bases, a neutralization step may be required.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and gently invert the funnel several times to mix the layers, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate fully. Drain the lower layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer.
-
Washing: Wash the organic layer sequentially with water and then with brine. This helps to remove any remaining water-soluble impurities and aids in drying the organic layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent and wash it with a small amount of the organic solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude benzofuran derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
TLC Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzofuran derivative.[3]
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent system in which the benzofuran derivative is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Modular Synthesis of Polyphenolic Benzofurans, and Application in the Total Synthesis of Malibatol A and Shoreaphenol - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding insoluble materials in de-iodination reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with insoluble materials during de-iodination reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my de-iodination reaction forming a precipitate?
The formation of insoluble materials is a common challenge in de-iodination reactions and can stem from several sources. The most frequent causes include:
-
Low Solubility of Reactants or Products: The starting material, the de-iodinated product, or reaction intermediates may have poor solubility in the chosen solvent system. This is particularly common with complex organic molecules.
-
Formation of Insoluble Byproducts: Side reactions can generate materials that are not soluble in the reaction mixture. For instance, in reactions involving metals, the formation of insoluble metal iodide salts can occur if not properly managed.[1]
-
Catalyst Aggregation or Precipitation: In heterogeneous catalysis (e.g., using Palladium on Carbon), the catalyst particles may aggregate and fall out of suspension, especially with changes in solvent polarity or pH. In homogeneous catalysis, the catalyst itself might degrade into an insoluble, inactive form.
-
Unfavorable Reaction pH: The solubility of many organic compounds, especially those with ionizable groups, is highly dependent on the pH of the solution.[2][3][4][5] If the reaction's pH nears the isoelectric point of your compound, its solubility can decrease dramatically, leading to precipitation.[4][5]
-
Solvent Incompatibility: The compound may be soluble in a stock solution (like DMSO) but precipitates upon dilution into an aqueous or less polar reaction buffer.[5]
Q2: How does my choice of solvent affect solubility during the reaction?
The solvent system is critical for maintaining the homogeneity of the reaction. A poorly chosen solvent can lead to the precipitation of either the starting material or the product as it is formed.
-
Polarity Matching: The polarity of the solvent should be matched to the polarity of your substrate and product. A common strategy is to use a mixture of solvents to fine-tune the polarity and solvating power.
-
Common Solvents: Aliphatic peracids, sometimes used in de-iodination, are generally soluble in both water and organic solvents, offering flexibility.[6] For catalytic hydrogenations, alcohols (methanol, ethanol), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMAc) are often employed.
-
Aqueous Systems: In aqueous solutions, the formation of various iodine ions can be highly dependent on pH and temperature, which can interfere with solubility.[2] The use of co-solvents is often necessary to keep organic substrates in solution.
Q3: Can the pH of my reaction mixture cause the formation of insoluble materials?
Yes, pH is a critical factor that directly influences the solubility of many organic molecules and the stability of the reaction itself.
-
Ionizable Groups: For substrates containing acidic or basic functional groups (e.g., phenols, anilines, carboxylic acids, amines), solubility is highly pH-dependent. Adjusting the pH away from the compound's isoelectric point can significantly enhance solubility.[4]
-
Reaction Kinetics: The rate of de-iodination can be strongly influenced by pH.[3][7] An optimal pH for the reaction rate may not be the optimal pH for solubility, requiring a careful balance.
-
Byproduct Formation: The nature of iodine species in solution is pH-dependent.[2][7] At certain pH values, disproportionation or other side reactions can lead to the formation of less soluble iodine-containing compounds. For example, at pH values greater than 7, iodine can hydrolyze and ultimately convert to nonvolatile species.[7]
Q4: My reaction uses a palladium catalyst. Could this be the source of the precipitate?
Insoluble materials can certainly originate from the catalyst system, particularly in palladium-catalyzed reactions.
-
Catalyst Deactivation: The active palladium species can aggregate to form inactive and insoluble palladium black, especially at high temperatures or concentrations. This is often observed as a black precipitate.
-
Support Issues: For supported catalysts like Pd/C, the carbon support itself can sometimes contain impurities that leach into the reaction mixture. Furthermore, the product or starting material can adsorb too strongly to the support, effectively precipitating onto its surface.
-
Ligand Precipitation: In cases where ligands are used to stabilize the palladium catalyst, the ligand itself or the metal-ligand complex may precipitate if the solvent environment changes or is not optimal.
Troubleshooting Guide: Parameter Influence on Solubility
The following table summarizes the general influence of key reaction parameters on the solubility of organic compounds during de-iodination.
| Parameter | General Influence on Solubility | Recommendations & Key Considerations |
| Solvent Choice | High Impact | Use a solvent or co-solvent system that readily dissolves both the starting material and the expected product. Perform initial solubility tests before running the reaction. Consider solvents like MeOH, EtOH, THF, or DMF. |
| pH | High Impact | For ionizable compounds, adjust the pH to be at least 1-2 units away from the pKa to ensure the compound is in its more soluble ionized form. Use buffered solutions to maintain a stable pH. |
| Temperature | Moderate Impact | Increasing temperature generally increases solubility, but can also accelerate side reactions or catalyst degradation. Avoid excessively high temperatures. Some compounds may exhibit lower solubility at higher temperatures. |
| Concentration | High Impact | Running reactions at high concentrations increases the likelihood of precipitation. If insolubility is observed, attempt the reaction at a lower concentration. |
| Reaction Additives | Variable Impact | The choice of base or acid used to adjust pH or scavenge HI can lead to the formation of insoluble salts. Select additives (e.g., proton sponges, non-nucleophilic bases) that form soluble byproducts in your chosen solvent. |
| Stirring/Agitation | Moderate Impact | Inadequate stirring can create localized areas of high concentration, promoting precipitation. Ensure vigorous and efficient stirring, especially for heterogeneous reactions. |
Visual Troubleshooting and Reaction Workflow
Troubleshooting Flowchart for Insoluble Materials
The following diagram provides a logical workflow for diagnosing and resolving issues with precipitation during de-iodination reactions.
Caption: Troubleshooting workflow for diagnosing precipitation in de-iodination.
Generalized Catalytic De-iodination Cycle
This diagram illustrates the key steps in a typical palladium-catalyzed de-iodination reaction, highlighting where potential issues can arise.
Caption: Generalized mechanism for palladium-catalyzed reductive de-iodination.
Key Experimental Protocol: Catalytic Transfer Hydrogenation for De-iodination
This protocol provides a general method for the de-iodination of an aryl iodide using palladium on carbon (Pd/C) with ammonium formate as a hydrogen source. It includes specific steps designed to minimize the formation of insoluble materials.
Materials:
-
Aryl Iodide (Substrate)
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or other suitable solvent
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
Solubility Pre-check: Before starting, confirm that your aryl iodide substrate and the expected product are both soluble in methanol at the intended reaction concentration. If not, select a more suitable solvent or a co-solvent system (e.g., THF/MeOH).
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl iodide (1.0 eq).
-
Dissolve the substrate in a sufficient volume of methanol to ensure it remains fully dissolved throughout the reaction (e.g., a starting concentration of 0.1 M is often a good choice to avoid solubility issues).
-
Add ammonium formate (3.0-5.0 eq) to the solution and stir until it is fully dissolved. The use of a soluble hydrogen donor like ammonium formate is often preferable to gaseous hydrogen for maintaining homogeneity.
-
-
Catalyst Addition:
-
Under a gentle stream of inert gas, carefully add 10% Pd/C (0.05-0.10 eq by weight of palladium). Note: Adding the catalyst last to the dissolved mixture prevents the substrate from adsorbing onto the dry catalyst, which can hinder the reaction.
-
Ensure the reaction is stirred vigorously to keep the catalyst suspended evenly. Poor stirring can lead to localized heating and catalyst aggregation.
-
-
Reaction Monitoring:
-
Heat the reaction to a moderate temperature (e.g., 40-60 °C). Avoid excessively high temperatures which can promote catalyst decomposition into insoluble palladium black.
-
Monitor the reaction progress by TLC or LC-MS. If any solid material begins to precipitate during the reaction, consider adding a small amount of a co-solvent (like THF) to improve solubility.
-
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the insoluble Pd/C catalyst. Wash the Celite® pad thoroughly with the reaction solvent (methanol) to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can then be purified by standard methods (e.g., crystallization or column chromatography). If the ammonium formate salts cause issues, they can often be removed by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
References
- 1. US3425798A - Process for the removal of iodine from organic compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of enzymic reductive deiodination of iodothyronines. Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Validation & Comparative
New Benzofuran Carboxamide Derivatives: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Benzofuran and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry due to their wide array of pharmacological activities.[1][2][3][4] This guide provides a comparative analysis of newly synthesized benzofuran carboxamide derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the evaluation and future development of these promising compounds.
Anticancer Activity
Recent research has highlighted the potential of benzofuran carboxamide derivatives as potent anticancer agents.[3][5][6][7] These compounds have been evaluated against various human cancer cell lines, demonstrating significant cytotoxic and antiproliferative effects.[6][8]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of selected novel benzofuran carboxamide derivatives against different human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), allowing for a direct comparison of the cytotoxic potential of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 50g | HCT-116 (Colon) | 0.87 | Doxorubicin | - | [6] |
| HeLa (Cervical) | 0.73 | Doxorubicin | - | [6] | |
| HepG2 (Liver) | 5.74 | Doxorubicin | - | [6] | |
| A549 (Lung) | 0.57 | Doxorubicin | - | [6] | |
| 16b | A549 (Lung) | 1.48 | Staurosporine | 1.52 | [6] |
| 22d | MCF-7 (Breast) | 3.41 | Staurosporine | 4.81 | [6] |
| T-47D (Breast) | 3.82 | Staurosporine | 4.34 | [6] | |
| 22f | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 | [6] |
| T-47D (Breast) | 7.80 | Staurosporine | 4.34 | [6] | |
| 3m | ACHN (Renal) | - | - | - | [8] |
| HCT15 (Colon) | - | - | - | [8] | |
| MM231 (Breast) | - | - | - | [8] | |
| NUGC-3 (Gastric) | - | - | - | [8] | |
| NCI-H23 (Lung) | - | - | - | [8] | |
| PC-3 (Prostate) | - | - | - | [8] | |
| 17i | MCF-7 (Breast) | 2.90 | - | - | [9] |
| MGC-803 (Gastric) | 5.85 | - | - | [9] | |
| H460 (Lung) | 2.06 | - | - | [9] | |
| A549 (Lung) | 5.74 | - | - | [9] | |
| THP-1 (Leukemia) | 6.15 | - | - | [9] |
Note: "-" indicates data not available in the cited source.
Mechanism of Action: Inhibition of NF-κB Pathway
Several benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to exhibit anticancer activity through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcriptional activity.[8] The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival, and its aberrant activation is linked to various cancers.
Caption: Inhibition of the NF-κB signaling pathway by benzofuran carboxamide derivatives.
Antimicrobial Activity
Novel benzofuran carboxamide derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][10][11] Their efficacy is often compared to standard antimicrobial agents.
Comparative Antimicrobial Potency
The following table summarizes the minimum inhibitory concentration (MIC) values of selected benzofuran carboxamide derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Source |
| 6a | B. subtilis | 6.25 | - | - | [1] |
| S. aureus | 6.25 | - | - | [1] | |
| E. coli | 6.25 | - | - | [1] | |
| 6b | B. subtilis | 6.25 | - | - | [1] |
| S. aureus | 6.25 | - | - | [1] | |
| E. coli | 6.25 | - | - | [1] | |
| 6f | B. subtilis | 6.25 | - | - | [1] |
| S. aureus | 6.25 | - | - | [1] | |
| E. coli | 6.25 | - | - | [1] | |
| Compound 1 | S. typhimurium | 12.5 | Ciprofloxacin | - | [12] |
| E. coli | 25 | Ciprofloxacin | - | [12] | |
| S. aureus | 12.5 | Ciprofloxacin | - | [12] | |
| Compound 2 | S. aureus | 25 | Ciprofloxacin | - | [12] |
| Compound 6 | P. italicum | 12.5 | - | - | [12] |
| F. oxysporum | - | - | - | [12] | |
| C. musae | 12.5-25 | - | - | [12] | |
| Hydrophobic analogs | E. coli | 0.39-3.12 | - | - | [10] |
| S. aureus | 0.39-3.12 | - | - | [10] | |
| MRSA | 0.39-3.12 | - | - | [10] | |
| B. subtilis | 0.39-3.12 | - | - | [10] |
Note: "-" indicates data not available in the cited source. MRSA: Methicillin-resistant Staphylococcus aureus.
Anti-inflammatory Activity
Certain benzofuran carboxamide derivatives have been investigated for their anti-inflammatory properties, showing promising results in preclinical models.[1][11]
Comparative Anti-inflammatory Efficacy
The anti-inflammatory activity of synthesized compounds is often evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key measure of efficacy.
| Compound ID | Inhibition of Paw Edema (%) at 2h | Reference Drug | Inhibition (%) | Source |
| 6b | 71.10 | - | - | [1][11] |
| 6a | 61.55 | - | - | [1][11] |
Additionally, the inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is another indicator of anti-inflammatory potential.
| Compound ID | IC50 for NO Inhibition (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 1 | 17.3 | Celecoxib | 32.1 | [12] |
| Compound 4 | 16.5 | Celecoxib | 32.1 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these benzofuran carboxamide derivatives.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the benzofuran derivatives against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Caption: A generalized workflow for determining anticancer activity using the MTT assay.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzofuran carboxamide derivatives. A control group with no treatment and a vehicle control are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microorganisms is determined using the broth microdilution method.[12]
Protocol Steps:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The benzofuran carboxamide derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This model is used to evaluate the acute anti-inflammatory activity of the synthesized compounds.[1][11]
Protocol Steps:
-
Animal Grouping: Rats are divided into control, standard (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with the benzofuran derivatives).
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Edema: After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.
References
- 1. jopcr.com [jopcr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Palladium and Copper Catalysts in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzofurans, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a critical endeavor in medicinal chemistry and drug development. The choice of catalyst for constructing the benzofuran ring system significantly impacts reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two prominent catalytic systems: those based on palladium and those on copper. The following sections present a detailed analysis supported by experimental data, protocols, and mechanistic insights to aid researchers in selecting the optimal catalytic strategy for their synthetic targets.
Performance Comparison: Palladium vs. Copper Catalysts
The efficacy of palladium and copper catalysts in benzofuran synthesis is often dictated by the specific reaction pathway and desired substitution pattern on the benzofuran core. Palladium catalysis, particularly through Sonogashira coupling followed by cyclization, is a robust and widely employed method. Copper catalysis, often leveraging oxidative cyclization, presents a cost-effective and increasingly versatile alternative. Below is a summary of quantitative data from representative studies, highlighting the performance of each catalyst system under various conditions.
Table 1: Palladium-Catalyzed Benzofuran Synthesis via Sonogashira Coupling and Cyclization of o-Iodophenols and Terminal Alkynes
| Entry | o-Iodophenol | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | 80 | 6 | 95 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Et₃N | 80 | 6 | 92 |
| 3 | 2-Iodo-4-nitrophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | DMF | 100 | 8 | 78 |
| 4 | 2-Iodophenol | 1-Hexyne | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | DMF | 100 | 12 | 85 |
| 5 | 2-Iodo-4-methoxyphenol | 1-Hexyne | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), CuI (10 mol%) | DMF | 100 | 12 | 88 |
Table 2: Copper-Catalyzed Benzofuran Synthesis via Aerobic Oxidative Cyclization of Phenols and Alkynes
| Entry | Phenol | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Diphenylacetylene | CuI (10 mol%) | DMSO | 120 | 24 | 89 |
| 2 | 4-Methylphenol | Diphenylacetylene | CuBr (10 mol%) | Toluene | 110 | 24 | 91 |
| 3 | 4-Methoxyphenol | Diphenylacetylene | CuCl (10 mol%) | DMF | 130 | 24 | 85 |
| 4 | Phenol | 1-Phenyl-1-propyne | CuI (10 mol%) | DMSO | 120 | 24 | 75 (regioisomeric mixture) |
| 5 | 4-Chlorophenol | Diphenylacetylene | CuI (10 mol%) | DMSO | 120 | 24 | 82 |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for the palladium- and copper-catalyzed synthesis of benzofurans.
Protocol 1: Palladium-Catalyzed Synthesis of 2-Phenylbenzofuran from 2-Iodophenol and Phenylacetylene
Materials:
-
2-Iodophenol (1.0 mmol, 220 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (5 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Evacuate the flask and backfill with an inert atmosphere (Argon or Nitrogen). This step should be repeated three times.
-
Under the inert atmosphere, add 2-iodophenol (220 mg, 1.0 mmol) and triethylamine (5 mL).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 2-phenylbenzofuran.
Protocol 2: Copper-Catalyzed Synthesis of 2,3-Diphenylbenzofuran from Phenol and Diphenylacetylene
Materials:
-
Phenol (1.0 mmol, 94 mg)
-
Diphenylacetylene (1.2 mmol, 214 mg)
-
Copper(I) iodide [CuI] (0.1 mmol, 19 mg)
-
Potassium carbonate [K₂CO₃] (2.0 mmol, 276 mg)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Air or Oxygen supply (balloon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add phenol (94 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), copper(I) iodide (19 mg, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
Fit the condenser with a balloon filled with air or oxygen.
-
Heat the reaction mixture to 120 °C and stir for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield 2,3-diphenylbenzofuran.
Mechanistic Pathways and Visualizations
Understanding the underlying catalytic cycles is paramount for optimizing reaction conditions and expanding the substrate scope. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the palladium- and copper-catalyzed benzofuran syntheses.
Conclusion
Both palladium and copper catalysts are highly effective for the synthesis of benzofurans, each with its own set of advantages. Palladium catalysis, particularly the Sonogashira coupling/cyclization sequence, offers a broad substrate scope and generally high yields, making it a reliable choice for complex molecule synthesis. Copper catalysis provides a more economical and environmentally friendly alternative, with methodologies like aerobic oxidative cyclization demonstrating significant potential. The choice between these two catalytic systems will ultimately depend on the specific synthetic goals, substrate availability, and desired economic and environmental impact of the process. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their benzofuran synthesis endeavors.
Characterization of Benzofuran-6-carbonitrile: A Comparative Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Benzofuran-6-carbonitrile using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The data presented herein serves as a crucial reference for the identification and characterization of this important heterocyclic compound, which is a valuable building block in medicinal chemistry and drug discovery.[1] This document also offers a comparative look at the spectral data of related benzofuran derivatives to aid in the interpretation and differentiation of these compounds.
Spectroscopic Data of this compound
The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 | s | - | H-7 |
| 7.78 | d | 0.9 | H-2 |
| 7.70 | d | 8.2 | H-4 |
| 7.58 | dd | 8.2, 1.4 | H-5 |
| 6.94 | d | 0.9 | H-3 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 156.4 | C-7a |
| 146.8 | C-2 |
| 128.8 | C-3a |
| 128.3 | C-5 |
| 126.8 | C-4 |
| 122.2 | C-7 |
| 118.8 | CN |
| 112.5 | C-6 |
| 108.1 | C-3 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 143.04 | 100 | [M]⁺ |
| 115.04 | 25 | [M-CO]⁺ |
| 88.03 | 15 | [M-CO-HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Comparative Spectral Data of Benzofuran Derivatives
To facilitate a deeper understanding of the structure-spectra correlations, the following table compares the key spectral features of this compound with its parent compound, Benzofuran, and a related derivative, Benzofuran-6-carboxylic acid.
Table 4: Comparative ¹H and ¹³C NMR Data for Benzofuran Derivatives
| Compound | Key ¹H NMR Chemical Shifts (δ) ppm | Key ¹³C NMR Chemical Shifts (δ) ppm |
| This compound | 8.05 (H-7), 7.78 (H-2), 6.94 (H-3) | 156.4 (C-7a), 146.8 (C-2), 118.8 (CN), 108.1 (C-3) |
| Benzofuran | 7.63 (d, H-2), 7.59 (d, H-4), 7.49 (d, H-7), 7.27 (t, H-6), 7.20 (t, H-5), 6.74 (dd, H-3) | 154.9 (C-7a), 144.8 (C-2), 127.8 (C-3a), 124.2 (C-5), 122.8 (C-6), 121.4 (C-4), 111.5 (C-7), 106.6 (C-3) |
| Benzofuran-6-carboxylic acid | 8.35 (s, H-7), 8.01 (dd, H-5), 7.73 (d, H-4), 7.71 (d, H-2), 6.90 (d, H-3) | 171.2 (COOH), 155.8 (C-7a), 146.2 (C-2), 130.5 (C-6), 127.5 (C-3a), 126.9 (C-5), 125.0 (C-4), 121.9 (C-7), 107.5 (C-3) |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and mass spectrometry data for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified this compound sample was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra were acquired at 400 MHz with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at 100.6 MHz with a spectral width of 240 ppm, an acquisition time of 1.2 seconds, and a relaxation delay of 2 seconds. The spectra were obtained with proton decoupling, and approximately 1024 scans were averaged.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
-
Instrumentation: Mass spectral data was obtained using a high-resolution mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters: The sample was introduced into the ion source via a direct insertion probe. The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu.
-
Data Analysis: The resulting mass spectrum was analyzed to determine the molecular ion peak and the fragmentation pattern.
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive characterization of this compound using NMR and mass spectrometry.
Caption: Analytical workflow for this compound.
This guide provides a foundational dataset and procedural outline for the analytical characterization of this compound. The comparative data for related benzofuran derivatives offers valuable context for researchers engaged in the synthesis and analysis of this class of compounds.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Substituted Benzofuran Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various substituted benzofuran analogs against a range of cancer cell lines. The information is supported by experimental data from multiple studies, offering insights into the structure-activity relationships that govern the anticancer properties of these promising compounds.
Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer agents.[1][2] Strategic modifications to the benzofuran core have led to the development of numerous analogs with enhanced cytotoxicity and selectivity against various cancer cell lines. This guide summarizes key findings on the cytotoxic effects of these analogs, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of substituted benzofuran analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table consolidates IC50 values from various studies, highlighting the impact of different substitutions on the anticancer activity of benzofuran derivatives.
| Compound/Derivative Class | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) |
| Halogenated Benzofurans | |||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1[2][3] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4[2][3] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43[2][3] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27[4] |
| Halogenated Benzofuran 8 | Bromine substitution | HepG2 (liver carcinoma), A549 (lung adenocarcinoma), SW620 (colorectal adenocarcinoma) | 3.8, 3.5, 10.8[5] |
| Halogenated Benzofuran 7 | Chlorine substitution | A549 (lung adenocarcinoma), HepG2 (liver carcinoma) | 6.3, 11[5] |
| Hybrid Benzofurans | |||
| Benzene-Sulfonamide Hybrid 4 | Benzyl-(4-chlorophenyl)sulfonylamino and N-[2-(dimethylamino)ethyl]-3-methyl-1-benzofuran-2-carboxamide | HCT116 (p53-null), MDA-MB-435s (p53-mutated) | 2.91, 4.71[3] |
| Chalcone Hybrid 4g | Benzofuran-based chalcone | HCC1806 (breast cancer), HeLa (cervical cancer) | 5.93, 5.61[6] |
| 1,2,3-Triazole Hybrid 50g | 6-methoxy and benzofuran-2-carboxamide | HCT-116 (colon), HeLa (cervical), HepG2 (liver), A549 (lung) | 0.87, 0.73, 5.74, 0.57[4] |
| Piperazine-based Benzofurans 37a-h | Piperazine substitution | MCF-7, A549, HeLa, HCT116, SGC7901 | < 10[4] |
| Other Derivatives | |||
| 7R,8S-balanophonin (Compound 12) | Dihydrobenzofuran neolignan | HT-1080 (fibrosarcoma) | 35.62[2] |
| Ailanthoidol (Compound 7) | Naturally isolated benzofuran | Huh7 (hepatoma) | 22 (at 48h)[4] |
| Benzofuran-based mTOR inhibitor 9 | 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine | SQ20B (head and neck cancer) | 0.46[7] |
Experimental Protocols
The evaluation of the cytotoxic activity of substituted benzofurans is predominantly conducted using in vitro cell-based assays. The most frequently employed method is the MTT assay.
MTT Assay Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][2] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
General Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzofuran analogs and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (such as dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1]
Signaling Pathways and Mechanisms of Action
Substituted benzofurans exert their cytotoxic effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, survival, and death.[1]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of benzofuran analogs.
Benzofuran-Induced Apoptosis Pathway
Several benzofuran derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This process can be initiated through intrinsic or extrinsic pathways. The diagram below provides a simplified overview of a potential mechanism.
Some benzofuran analogs have been found to inhibit specific signaling pathways crucial for cancer cell survival and proliferation. For instance, certain derivatives can inhibit the hypoxia-inducible factor (HIF-1) pathway, the AKT signaling pathway, or the mammalian target of rapamycin (mTOR) signaling pathway.[2][7] The inhibition of these pathways can lead to cell cycle arrest and ultimately, cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Unambiguously Assigning Regiochemistry in Benzofuran Synthesis
For researchers, scientists, and drug development professionals, the precise control of molecular architecture is paramount. The benzofuran scaffold, a privileged motif in numerous pharmaceuticals and natural products, presents a common synthetic challenge: the unambiguous control of regiochemistry. This guide provides an objective comparison of key synthetic strategies, supported by experimental data, to empower researchers in selecting the optimal method for accessing specific benzofuran regioisomers.
The substitution pattern on the benzofuran core dictates its biological activity and physicochemical properties. Therefore, the ability to selectively synthesize 2-substituted, 3-substituted, or polysubstituted benzofurans is crucial for efficient drug discovery and development. This guide outlines and compares several reliable methods for regioselective benzofuran synthesis, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Comparison of Synthetic Methodologies for Regioselective Benzofuran Synthesis
The choice of synthetic route to a desired benzofuran regioisomer is often dictated by the availability of starting materials, functional group tolerance, and desired substitution pattern. Below is a comparative summary of prominent methods, with a focus on their regiochemical outcomes.
| Method | Starting Materials | Predominant Regioisomer | Catalyst/Reagent | Yield Range (%) | Key Advantages | Limitations |
| Titanium-Mediated Cyclization | Phenols and α-Haloketones | 2-Substituted | TiCl₄ | 66-95[1][2] | High yields, excellent regioselectivity for 2-substitution, broad substrate scope. | Sensitive to moisture, requires stoichiometric amounts of the Lewis acid. |
| Palladium-Catalyzed Annulation | o-Iodophenols and Terminal Alkynes (Sonogashira) | 2-Substituted | Pd catalyst, CuI (co-cat) | 70-95[3] | High functional group tolerance, mild reaction conditions. | Requires pre-functionalized starting materials (o-iodophenols). |
| Copper-Catalyzed Annulation | Phenols and Unactivated Internal Alkynes | 2,3-Disubstituted | Cu catalyst | Moderate to Good[4] | Utilizes readily available starting materials, good for polysubstituted products. | Regioselectivity can be an issue with unsymmetrical alkynes. |
| Gold-Catalyzed Cyclization | o-Alkynylphenols | 2-Substituted | Au(I) catalyst | 57-96[5] | High atom economy, mild conditions, excellent for 5-endo-dig cyclization. | Requires synthesis of o-alkynylphenol precursors. |
| Diels-Alder/Retro-Diels-Alder | 3-Hydroxy-2-pyrones and Nitroalkenes | Programmable | Lewis Acid (e.g., AlCl₃) | 49-70[6] | Complete and predictable regioselectivity, allows for complex substitution.[6] | Multi-step sequence, requires specific pyrone and nitroalkene starting materials. |
| Intramolecular Heck Reaction | Substituted o-allylphenols | 2-Substituted | Pd(II) catalyst | Good to Excellent[7] | Good for accessing 2-benzylbenzofurans and related structures. | Requires preparation of the o-allylphenol precursor. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for two highly regioselective methods.
Protocol 1: Titanium Tetrachloride-Promoted Regioselective Synthesis of 2-Substituted Benzofurans[1][2]
This one-step method combines a Friedel-Crafts-like alkylation and an intramolecular cyclodehydration to afford 2-substituted benzofurans with high regioselectivity.[1]
Materials:
-
Substituted phenol (1.0 mmol)
-
α-Haloketone (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.0 M in CH₂Cl₂, 1.5 mmol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a stirred solution of the substituted phenol and α-haloketone in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere (e.g., argon), add titanium tetrachloride solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC monitoring (typically 2-6 hours).
-
Upon completion, quench the reaction by the slow addition of water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted benzofuran.
Protocol 2: Regioselective Synthesis of Benzofuranones via Diels-Alder/Retro-Diels-Alder Cascade[6]
This method allows for the programmable synthesis of substituted benzofuranones with complete regiocontrol, which can then be converted to the corresponding benzofurans.[6][8]
Materials:
-
3-Hydroxy-2-pyrone derivative (0.2 mmol)
-
Nitroalkene derivative (0.1 mmol)
-
Aluminum chloride (AlCl₃, 0.01 mmol)
-
Butylated hydroxytoluene (BHT, 0.01 mmol)
-
1,2-Dichlorobenzene (DCB, 0.2 mL)
-
Trifluoroacetic acid (TFA, 0.02 mmol)
Procedure:
-
In a thick-walled reaction vessel, combine the 3-hydroxy-2-pyrone, nitroalkene, AlCl₃, and BHT.
-
Flush the vessel with argon for 5 minutes.
-
Add 1,2-dichlorobenzene and trifluoroacetic acid, and quickly seal the vessel.
-
Heat the reaction mixture to 120 °C for 16 hours.
-
Cool the reaction mixture to room temperature.
-
Directly purify the mixture by flash column chromatography on silica gel to yield the substituted benzofuranone.
Mechanistic Insights and Strategic Workflows
The regiochemical outcome of benzofuran synthesis is intrinsically linked to the reaction mechanism. Understanding these pathways allows for the rational design of synthetic strategies.
General Strategies for Regioselective Benzofuran Synthesis
Caption: General strategies for the regioselective synthesis of 2- and 3-substituted benzofurans.
Workflow for Titanium-Mediated Synthesis of 2-Substituted Benzofurans
Caption: Experimental workflow for the TiCl₄-promoted synthesis of 2-substituted benzofurans.
Proposed Mechanism for the TiCl₄-Promoted Reaction
The high regioselectivity of the titanium-promoted reaction is attributed to a proposed mechanism involving a Friedel-Crafts-like alkylation followed by intramolecular cyclodehydration. The initial alkylation occurs preferentially at the less sterically hindered ortho position of the phenol.
Caption: Simplified mechanism of TiCl₄-promoted benzofuran synthesis.
By understanding the strengths and limitations of these diverse synthetic methodologies, researchers can make informed decisions to efficiently and unambiguously access the desired benzofuran regioisomers, accelerating the pace of discovery in medicinal chemistry and materials science.
References
- 1. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Benzofuran Synthesis: Perkin, Palladium, and Gold-Catalyzed Reactions
Benzofuran and its derivatives are pivotal structural motifs in a vast array of natural products and pharmacologically active compounds. Their synthesis has been a subject of intense research, leading to the development of numerous synthetic strategies. This guide provides a comparative overview of three prominent named reactions for benzofuran synthesis: the classic Perkin rearrangement, modern palladium-catalyzed cross-coupling and cyclization, and gold-catalyzed cyclization of alkynylphenols. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific synthetic needs.
At a Glance: Performance Comparison
The choice of synthetic route to benzofurans often depends on factors such as desired substitution patterns, substrate availability, and tolerance to reaction conditions. The following table summarizes the key performance indicators for the three highlighted methods.
| Reaction | Typical Substrates | Catalyst/Reagent | Reaction Time | Yield (%) | Key Advantages |
| Perkin Rearrangement | 3-Halocoumarins | Base (e.g., NaOH) | 5 min (MW) | 95-99 | Rapid (with microwave), high yields for specific substrates. |
| Pd-catalyzed Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | Pd catalyst, Cu cocatalyst | 12-24 h | 80-95 | Broad substrate scope, good functional group tolerance. |
| Au-catalyzed Cyclization | o-Alkynylaryl Phenol Derivatives (e.g., THP ethers) | Au(I)-NHC complex | 1-3 h | up to 95 | Mild conditions, high efficiency for specific substrates. |
Reaction Mechanisms and Workflows
The synthetic pathways for these three methods involve distinct mechanistic steps, which are visualized below.
Caption: Workflow for the Perkin Rearrangement.
Caption: Pathway for Pd-catalyzed benzofuran synthesis.
Caption: Mechanism of Au-catalyzed benzofuran synthesis.
Quantitative Data Summary
The following table presents a comparative summary of the yields obtained for the synthesis of various benzofuran derivatives using the three different named reactions.
| Entry | Substrate 1 | Substrate 2 | Reaction | Product | Yield (%) | Reference |
| 1 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | - | Microwave-Assisted Perkin Rearrangement | 5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | [1] |
| 2 | 3-Bromo-6,7-dimethoxycoumarin | - | Microwave-Assisted Perkin Rearrangement | 5,6-Dimethoxy-benzofuran-2-carboxylic acid | 95 | [1] |
| 3 | 3-Bromo-4-methyl-7,8-dimethoxycoumarin | - | Microwave-Assisted Perkin Rearrangement | 6,7-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid | 99 | [1] |
| 4 | 2-Iodophenol | Phenylacetylene | Pd-catalyzed Sonogashira/Cyclization | 2-Phenylbenzofuran | 81 | [2] |
| 5 | 2-Iodophenol | 4-Ethynylanisole | Pd-catalyzed Sonogashira/Cyclization | 2-(4-Methoxyphenyl)benzofuran | 85 | [2] |
| 6 | 2-Iodophenol | 1-Ethynyl-4-fluorobenzene | Pd-catalyzed Sonogashira/Cyclization | 2-(4-Fluorophenyl)benzofuran | 83 | [2] |
| 7 | O-THP derivative of 2-ethynylphenol | - | Au(I)-catalyzed Cyclization | Benzofuran | up to 95 | [3] |
| 8 | O-THP derivative of 2-(phenylethynyl)phenol | - | Au(I)-catalyzed Cyclization | 2-Phenylbenzofuran | high | [3] |
Experimental Protocols
Microwave-Assisted Perkin Rearrangement
This protocol describes the efficient conversion of a 3-bromocoumarin to a benzofuran-2-carboxylic acid.[1]
Materials:
-
3-Bromocoumarin derivative (e.g., 3-Bromo-4-methyl-6,7-dimethoxycoumarin)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Microwave reactor
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
To a microwave vessel, add the 3-bromocoumarin derivative (0.167 mmol).
-
Add ethanol (5 ml) and sodium hydroxide (0.503 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, concentrate the reaction mixture on a rotary evaporator.
-
Dissolve the resulting crude product in a minimum volume of water.
-
Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of the product.
-
Collect the solid by vacuum filtration and dry to yield the benzofuran-2-carboxylic acid.[1]
Palladium-Catalyzed Domino Sonogashira Coupling/Cyclization
This one-pot protocol describes the synthesis of 2-arylbenzofurans from 2-iodophenols and terminal alkynes.[2]
Materials:
-
2-Iodophenol
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMSO)
Procedure:
-
In a reaction vessel, combine 2-iodophenol (0.50 mmol), the terminal alkyne (0.60 mmol), K₂CO₃ (1 mmol), and the palladium catalyst (2 mol%).
-
Add DMSO as the solvent.
-
Heat the reaction mixture at 110°C in the air.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired 2-arylbenzofuran.[2]
Gold(I)-Catalyzed Cyclization of o-Alkynylphenol THP Ethers
This protocol outlines the synthesis of benzofurans from O-tetrahydropyran (ROTHP) derivatives of 2-alkynylaryl phenols.[3]
Materials:
-
O-THP derivative of a 2-alkynylaryl phenol
-
Gold(I)-NHC catalyst (e.g., Nolan's gold dimer hydroxide catalyst)
-
Solvent (e.g., Toluene)
Procedure:
-
Dissolve the O-THP derivative of the 2-alkynylaryl phenol in the chosen solvent in a reaction vessel.
-
Add the gold(I)-NHC catalyst (low catalyst loadings are typically effective).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or slightly elevated).
-
The cyclization and concomitant removal of the THP group occur to yield the benzofuran.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., NMR, GC-MS).
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the benzofuran product.[3]
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 3. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals [morressier.com]
The Strategic Advantage of Benzofuran-6-carbonitrile as a Key Intermediate in Active Pharmaceutical Ingredient Synthesis
For researchers and professionals in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of synthesizing active pharmaceutical ingredients (APIs). This guide provides a comprehensive validation of Benzofuran-6-carbonitrile as a strategic intermediate, comparing its performance and synthetic utility against alternative precursors for the benzofuran core, a privileged scaffold in medicinal chemistry.
This compound emerges as a versatile and efficient building block, particularly in the synthesis of APIs targeting inflammatory and autoimmune diseases. Its utility is exemplified in the production of Lifitegrast, an LFA-1 antagonist used for the treatment of dry eye disease. This guide will delve into the quantitative advantages of utilizing this compound, supported by detailed experimental protocols and comparative data.
Comparative Analysis of Synthetic Routes to the Benzofuran Core
The synthesis of the core benzofuran structure in many APIs can be approached from various starting materials. Here, we compare the synthetic route starting from this compound with alternative methodologies for producing the key intermediate, Benzofuran-6-carboxylic acid, a direct precursor to Lifitegrast.
| Synthetic Route | Key Intermediate/Precursor | Number of Steps | Overall Yield (%) | Purity (%) | Key Considerations |
| Route 1: From this compound | This compound | 1 | High (estimated >90%) | High | Direct hydrolysis to the carboxylic acid.[1][2] |
| Route 2: From 4-bromo-2-hydroxybenzaldehyde | 4-bromo-2-hydroxybenzaldehyde | 3 | 78 | >99.9 | Involves Williamson ether synthesis and cyclization.[3][4] |
| Route 3: From 6-bromobenzofuran | 6-bromobenzofuran | 1 | 24 | Not specified | Grignard reaction with CO2; challenges in scalability. |
| Route 4: From 3-hydroxy benzoic acid | 3-hydroxy benzoic acid | 5 | Not specified | Not specified | Multi-step process involving Sonogashira coupling. |
As the table illustrates, utilizing this compound offers a more streamlined approach to obtaining the crucial Benzofuran-6-carboxylic acid intermediate. The direct hydrolysis of the nitrile is a high-yielding and efficient transformation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a reported efficient synthesis of this compound.
Materials:
-
3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile
-
Cuprous iodide (CuI)
-
Ethanol (EtOH)
-
Triethylamine (Et3N)
-
Chloroform (CHCl3)
-
1.0 M Sodium hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-Hydroxy-4-[(trimethylsilyl)ethynyl]benzonitrile (1.14 g, 5.3 mmol) in a 1:1 mixture of EtOH:triethylamine (20 mL), add cuprous iodide (51 mg, 0.26 mmol).
-
Heat the resulting solution to 75 °C for 6.5 hours.
-
Cool the reaction to room temperature and evaporate the solvent to yield a brown syrup.
-
Dissolve the crude material in CHCl3 (70 mL) and add 1.0 M aqueous NaOH (50 mL).
-
Stir the biphasic mixture vigorously for 18 hours.
-
Adjust the pH of the aqueous phase by dropwise addition of concentrated aqueous HCl.
-
Separate the organic layer, and extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, dry over Na2SO4, filter, and evaporate to yield a brown oil.
-
Purify the oil by flash chromatography on silica gel using a gradient of 0–25% EtOAc/hexanes to yield this compound as a clear, colorless oil (700 mg, 93% yield).[5]
Protocol 2: Hydrolysis of this compound to Benzofuran-6-carboxylic acid
This is a general procedure for the acid-catalyzed hydrolysis of an aromatic nitrile.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H2SO4)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add this compound to an excess of 75% sulfuric acid.
-
Heat the mixture to reflux for 1.5-2 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated Benzofuran-6-carboxylic acid is collected by vacuum filtration.
-
Wash the solid with cold water to remove residual acid.
-
The crude product can be further purified by recrystallization from hot water.
Visualizing the Synthetic and Biological Pathways
To better illustrate the strategic importance of this compound, the following diagrams visualize the synthetic workflow and the biological mechanism of action of the resulting API, Lifitegrast.
References
The Expanding Antibacterial Arsenal: A Comparative Guide to Novel Benzofuran Compounds
For researchers, scientists, and drug development professionals, the escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the benzofuran nucleus has emerged as a versatile foundation for the development of new antibacterial drugs.[1][2] This guide offers a comparative analysis of the antibacterial spectrum of recently developed benzofuran derivatives, supported by experimental data and detailed methodologies to inform future research and development in infectious disease therapeutics.
The inherent biological activity of the benzofuran structure has prompted the synthesis and investigation of numerous derivatives against a wide array of bacterial pathogens.[1][3] Recent studies have demonstrated that these compounds exhibit a broad spectrum of activity, in some cases comparable or even superior to existing antibiotics, against both Gram-positive and Gram-negative bacteria.[3][4]
Comparative Antibacterial Activity
The antibacterial efficacy of novel benzofuran compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values are indicative of higher antibacterial potency. The following tables summarize the in vitro antibacterial activity of several classes of recently synthesized benzofuran derivatives against a panel of clinically relevant bacteria.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Benzofuran-Disulfide Hybrids | Compound V40 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 (EC50) | Thiodiazole-copper | 66.41 (EC50) |
| Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 (EC50) | Allicin | 28.22 (EC50) | ||
| Xanthomonas axonopodis pv. citri (Xac) | 10.43 (EC50) | ||||
| Benzofuran-Pyrazole Hybrids | Compound 9 | Staphylococcus aureus ATCC 6538 | 2.50 - 17.60 | Novobiocin | 3.49 - 18.6 |
| Bacillus cereus ATCC-11778 | |||||
| Escherichia coli ATCC-25922 | |||||
| Pseudomonas aeruginosa ATCC-27853 | |||||
| Benzofuran Amide Derivatives | Compound 6a | Bacillus subtilis | 6.25 | - | - |
| Staphylococcus aureus | 6.25 | ||||
| Escherichia coli | 6.25 | ||||
| Compound 6b | Bacillus subtilis | 6.25 | - | - | |
| Staphylococcus aureus | 6.25 | ||||
| Escherichia coli | 6.25 | ||||
| Compound 6f | Bacillus subtilis | 6.25 | - | - | |
| Staphylococcus aureus | 6.25 | ||||
| Escherichia coli | 6.25 | ||||
| Biphenyl and Dibenzofuran Derivatives | Compound 6i | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | Ciprofloxacin | 1.56 |
| Compound 6m | Multidrug-resistant Enterococcus faecalis | 6.25 | Ciprofloxacin | <0.78 |
Elucidating the Mechanism of Action
While the precise mechanisms of action for many novel benzofuran compounds are still under investigation, some studies have begun to shed light on their cellular targets. For instance, certain benzofuran-pyrazole hybrids have been shown to inhibit the E. coli DNA gyrase B enzyme, a crucial component in bacterial DNA replication.[5] Another study utilized proteomic analysis to preliminarily reveal the antibacterial mechanism of a benzofuran derivative containing a disulfide moiety, suggesting a multi-faceted mode of action.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jopcr.com [jopcr.com]
- 5. New Benzofuran–Pyrazole-Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, DNA Gyrase B Inhibition, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Inhibition Studies of Benzofuran-6-carbonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro inhibitory activities of benzofuran-6-carbonitrile derivatives against key protein targets implicated in cancer progression: Src kinase and urokinase-type plasminogen activator (uPA). The data presented herein is compiled from various studies to facilitate the evaluation of these compounds as potential therapeutic agents.
Comparative Inhibitory Activity
The inhibitory potential of this compound and related derivatives has been evaluated against several key enzymes involved in cancer signaling pathways. Below is a summary of the quantitative data from in-vitro studies.
Src Kinase Inhibition
A series of 4-anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles, which represent a class of complex structures related to benzofuran-6-carbonitriles, have demonstrated potent inhibitory activity against Src kinase.
| Compound ID | Modifications | Target | IC50 (nM) | Reference |
| 17a | 8-(2-(N,N-dimethylamino)ethoxy)-7-methoxy-4-(3,4,5-trimethoxyanilino) | Src kinase | 0.15 | [1][2] |
| Src-transformed fibroblasts | 10 | [1][2] | ||
| 17d | 8-(2-(4-methylpiperazin-1-yl)ethoxy)-7-methoxy-4-(3,4,5-trimethoxyanilino) | Src kinase | Not specified | [1][2] |
| Src-transformed fibroblasts | Not specified | [1][2] |
Urokinase-Type Plasminogen Activator (uPA) Inhibition
While direct in-vitro inhibition data for this compound derivatives against uPA is limited in the reviewed literature, studies on structurally related 6-substituted benzofuran derivatives highlight the potential of this scaffold. A series of 6-substituted amiloride-benzofuran derivatives have been synthesized and evaluated as uPA inhibitors.
| Compound Class | Modifications | Target | Kᵢ (nM) | Reference |
| Amiloride-Benzofuran Derivatives | Addition of a benzofuran group to 6-HMA | uPA | 183 | [1] |
| Compound 5 (Fluorinated) | Fluorine at position 4 of 2-benzofuranyl | uPA | 88 | [1] |
Experimental Protocols
Detailed methodologies for the key in-vitro inhibition assays are provided below to ensure reproducibility and aid in the design of future experiments.
In-Vitro Src Kinase Inhibition Assay
This protocol outlines a typical in-vitro kinase assay to determine the inhibitory activity of test compounds against Src kinase.
Materials:
-
Recombinant active Src kinase
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the test compound dilutions, Src kinase, and the peptide substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition data against the logarithm of the compound concentration.
In-Vitro uPA Activity Assay (Chromogenic)
This protocol describes a colorimetric assay to measure the enzymatic activity of uPA and the inhibitory effect of test compounds.
Materials:
-
Human urokinase (uPA)
-
Chromogenic uPA substrate (e.g., S-2444)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Incubation: In a 96-well plate, add the assay buffer, uPA enzyme, and the test compound at various concentrations. Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add the chromogenic substrate to each well to initiate the reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of Src kinase and uPA, along with a typical experimental workflow for inhibitor screening.
References
Safety Operating Guide
Proper Disposal of Benzofuran-6-carbonitrile: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document outlines the essential procedures for the proper disposal of Benzofuran-6-carbonitrile, a compound that requires careful handling due to its chemical properties and potential hazards. Adherence to these guidelines is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, general safety protocols for handling benzofuran derivatives and organic nitriles should be strictly followed.[1][2][3] All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation exposure.[2][3][4]
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact.[2][3] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or airborne particles.[2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (if dusts may be generated). | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if safe to do so. For spills outside a fume hood, increase airflow to the area.
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with a suitable inert solvent may help minimize airborne particles.
-
For solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.[3]
-
Decontaminate the Area: Clean the spill area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4] All cleaning materials must be disposed of as hazardous waste.[3]
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.[2][3]
Disposal of Unused or Waste Material
Unused or waste this compound and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations.[5] Due to the potential for the release of toxic hydrogen cyanide gas, especially in the presence of acids, on-site chemical neutralization by untrained personnel is strongly discouraged.[1][5]
Primary Disposal Method:
The recommended and safest method for disposal is to transfer the waste to a licensed hazardous waste disposal facility.[5] These facilities are equipped to handle and treat toxic and reactive chemicals in a safe and environmentally sound manner.
Waste Accumulation and Storage:
-
Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[2]
-
Containment: Use a designated, leak-proof, and chemically compatible container. The original container, if in good condition, can be used. Keep the container tightly closed except when adding waste.[2]
-
Segregation: Store waste this compound separately from incompatible materials, especially acids and strong oxidizing agents.[1][5]
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area within the laboratory, until it is collected by a licensed hazardous waste disposal service.[2]
Experimental Protocol: Surface Decontamination
While bulk chemical treatment of this compound waste is not recommended in a standard laboratory setting, decontamination of surfaces and glassware that have come into contact with the compound is a necessary safety measure.
Materials:
-
pH 10 buffer solution
-
10% sodium hypochlorite (bleach) solution (freshly prepared)
-
Appropriate PPE (see table above)
-
Wipes or paper towels
-
Designated hazardous waste container
Procedure:
-
Initial Cleaning: Within a certified chemical fume hood, wipe down the contaminated surface or rinse the glassware with a pH 10 buffer solution to remove the bulk of the chemical residue.[4]
-
Decontamination: Apply a liberal amount of freshly prepared 10% bleach solution to the surface or glassware and allow a contact time of at least 30 minutes.[4] This will help to oxidize any remaining nitrile groups.
-
Final Rinse: Thoroughly rinse the surface or glassware with water.
-
Waste Disposal: Collect all used wipes, buffer solution, and bleach solution in a designated hazardous waste container for disposal by a licensed professional.[3]
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Benzofuran-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Benzofuran-6-carbonitrile in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data for the compound and structurally similar molecules, it is classified as harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[1][2] All personnel must be thoroughly trained on these risks before handling the substance.
Key Hazards:
-
Acute Toxicity (Oral, Inhalation): Harmful if ingested or inhaled.[3]
-
Eye Irritation: Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact with the compound.[1][2] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes and airborne particles.[1][2] |
| Body Protection | A properly fitted laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or vapors.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound, from preparation to immediate post-handling steps.
3.1. Preparation and Engineering Controls
-
Fume Hood: All handling of this compound, especially when in solid (powder) form or when being dissolved, must be conducted within a certified chemical fume hood to control for inhalation hazards.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1]
3.2. Handling Protocol
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as specified in the table above.
-
Material Transfer:
-
When weighing the solid compound, use a chemical-resistant spatula and a tared weigh boat within the fume hood.
-
Avoid generating dust. If dust is unavoidable, consider using a respirator with an appropriate filter.
-
-
Dissolution:
-
If preparing a solution, slowly add the solid this compound to the solvent in a suitable container.
-
Use a magnetic stirrer to aid dissolution and avoid splashing.
-
-
Reaction Setup:
-
If using in a reaction, ensure all glassware is properly secured.
-
Conduct the reaction within the fume hood.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Incident | First Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. |
| Large Spill | Evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately. |
Storage and Disposal Plan
Proper storage and disposal are crucial for laboratory safety and environmental compliance.
5.1. Storage
-
Container: Store this compound in a tightly sealed, properly labeled container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] A recommended storage temperature is between 2-8°C.[3]
-
Inventory: Maintain an accurate inventory of the chemical.
5.2. Disposal
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
